molecular formula C17H15ClF3NO2 B15585468 Ttk21

Ttk21

Numéro de catalogue: B15585468
Poids moléculaire: 357.8 g/mol
Clé InChI: AQJBXYBDNZHZRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ttk21 is a useful research compound. Its molecular formula is C17H15ClF3NO2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBXYBDNZHZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Tramtrack in Central Nervous System Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of a functional central nervous system (CNS) relies on a precise and intricate balance between cell proliferation, differentiation, and fate specification. The BTB/POZ domain-containing zinc finger transcription factor, Tramtrack (Ttk), has emerged as a critical regulator in these processes, particularly within the Drosophila model system. This technical guide provides an in-depth examination of the multifaceted roles of the two primary Ttk isoforms, Ttk69 and Ttk88, in CNS development. It synthesizes key research findings on Ttk's function in gliogenesis, neurogenesis, and neural stem cell fate decisions, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and workflows through diagrammatic representations. This document is intended to serve as a comprehensive resource for researchers investigating neurodevelopmental pathways and for professionals engaged in the discovery of novel therapeutic targets for neurological disorders.

Introduction

The formation of the central nervous system is a highly orchestrated process involving the generation of a vast diversity of neurons and glial cells from a limited pool of neural stem cells (NSCs). A fundamental aspect of this process is the strict regulation of gene expression to ensure that NSCs either self-renew to maintain the progenitor pool or commit to a specific neural or glial fate. The Drosophila transcriptional repressor Tramtrack (Ttk) is a key player in this regulatory network.[1][2] Encoded by the ttk gene, it gives rise to two distinct protein isoforms, Ttk69 and Ttk88, through the use of alternative promoters and differential splicing. These isoforms share a common N-terminal BTB/POZ domain, which mediates protein-protein interactions, but possess different C-terminal zinc-finger domains that confer distinct DNA-binding specificities.[2]

This guide will explore the pivotal functions of Ttk, with a particular focus on Ttk69, in maintaining glial cell identity, regulating cell cycle progression in neural progenitors, and influencing cell fate decisions in asymmetric cell divisions, primarily within the context of the Notch signaling pathway.

The Role of Tramtrack in Gliogenesis

Ttk69 is a master regulator of glial cell development and identity in the Drosophila embryonic CNS.[3][4] It is expressed at high levels in all mature glial cells, where it performs a dual function: promoting glial characteristics while actively repressing neuronal fates.[1][5]

Repression of Neuronal Fate

A primary mechanism by which Ttk69 maintains glial identity is through the transcriptional repression of pan-neural genes.[3] In multipotent precursor cells, a default neuronal differentiation pathway exists. The activation of glial-specific regulators must be accompanied by the simultaneous suppression of this neuronal program.[1] Ttk69 achieves this by directly or indirectly repressing key neural stem cell-specific genes such as asense (ase) and deadpan (dpn).[1][3][4] Ectopic expression of Ttk69 before the formation of neuroblasts effectively inhibits the expression of these pan-neural genes, thereby blocking further neuronal development.[3]

Control of Glial Cell Proliferation

Beyond fate specification, Ttk69 is intimately involved in regulating the number of glial cells by controlling their proliferation.[1][3][4] In wild-type embryos, the levels of Ttk69 protein oscillate in a cell-cycle-dependent manner in proliferating glia; expression is low before DNA replication and increases after the S phase.[1][3] This dynamic regulation is crucial for proper glial development. Overexpression of Ttk69 leads to a block in glial development by inhibiting the S-phase of the cell cycle.[1][3] This is achieved through the repression of the S-phase cyclin, cyclin E.[1][3] Conversely, in tramtrack mutant embryos, glial cells undergo additional rounds of replication, leading to an increased number of these cells.[1][3]

Tramtrack's Function in Asymmetric Cell Division and Neurogenesis

In the peripheral nervous system (PNS), and by extension in processes within the CNS, Ttk plays a crucial role in determining the distinct fates of daughter cells arising from the asymmetric division of sensory organ precursor (SOP) cells.[6] This function is tightly integrated with the Notch signaling pathway.

Following the division of an SOP, the daughter cell that inherits the Numb protein adopts a neuronal fate, while the other becomes a non-neuronal support cell.[6] Ttk is expressed in the support cells but not in the neurons.[6] Genetic epistasis experiments have demonstrated that Ttk acts downstream of Numb and Notch.[6][7] Loss-of-function mutations in ttk result in the transformation of support cells into neurons, a phenotype that mirrors the loss of Notch function.[6][8] Conversely, overexpression of Ttk leads to the opposite transformation, with neurons adopting a support cell fate.[6] This indicates that Ttk is a key effector that executes the cell fate decisions dictated by the asymmetrically segregated Numb and the subsequent Notch signaling cascade.[6]

Quantitative Data on Tramtrack Function

The following tables summarize key quantitative findings from studies on Tramtrack's role in CNS development.

Experimental Condition Phenotype Quantitative Measurement Reference
tramtrack mutant embryo (stage 16)Lateral glial cell number~20% reduction in lateral glial cells compared to wild-type.[8]
tramtrack mutant embryo (stage 12)Glial cell proliferation (longitudinal glia)6-7 glia undergoing DNA replication, compared to 4 in wild-type.[3]
Ttk69-mutant sensory organsCell number per sensory organ85% of sensory organs contain more than the normal 4 cells.[9]
Ttk69 overexpression (heat-shock induced)cyclin E transcriptionBlocks zygotic transcription of cyclin E.[3]
Ttk69 overexpression (using Kr-Gal4)Pan-neural gene expressionInhibits the expression of asense and deadpan.[3]

Signaling Pathways Involving Tramtrack

Tramtrack functions as a pivotal downstream component of the Notch signaling pathway, which is fundamental for cell fate decisions throughout the nervous system.

The Notch-Numb-Tramtrack Pathway in Asymmetric Cell Division

During the asymmetric division of a sensory organ precursor cell, the cell fate determinant Numb is segregated into one of the two daughter cells. Numb inhibits Notch signaling in this cell, leading to a neuronal fate. In the sister cell, which does not inherit Numb, the Notch pathway is active. Activated Notch signaling leads to the expression of Ttk, which then acts as a transcriptional repressor to suppress the neuronal fate and promote a non-neuronal (glial or support cell) fate.[6][7]

Notch_Ttk_Pathway Numb Numb Notch Notch Signaling Numb->Notch Ttk Tramtrack (Ttk) Notch->Ttk NonNeuronal_Fate Non-Neuronal Fate (e.g., Glia) Notch->NonNeuronal_Fate Neuronal_Fate Neuronal Fate Ttk->Neuronal_Fate Ttk->NonNeuronal_Fate

Figure 1: Simplified Notch-Ttk signaling pathway in asymmetric cell division.

There is also evidence for a more complex regulatory relationship, including mutual repression between Notch and Ttk69 in certain developmental contexts.[10]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Tramtrack's function in Drosophila CNS development.

Immunohistochemistry for Cell Proliferation Analysis

Objective: To identify proliferating cells in the embryonic CNS.

Protocol:

  • Embryo Collection and Fixation: Collect embryos and dechorionate them using bleach. Fix the embryos in a 1:1 mixture of heptane (B126788) and 4% formaldehyde (B43269) in PBS for 20 minutes.

  • VDevitellinization: Remove the vitelline membrane by vigorous shaking in a 1:1 mixture of heptane and methanol.

  • BrdU Labeling: To label cells in S-phase, incubate dissected embryos or CNS preparations in Schneider's medium containing 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for a defined period (e.g., 1 hour).

  • Permeabilization and DNA Denaturation: Wash the samples in PBT (PBS with 0.1% Triton X-100). To expose the BrdU epitope, treat with 2N HCl for 30 minutes, followed by neutralization with 100 mM Borax.

  • Antibody Staining:

    • Block the samples in PBT containing 5% normal goat serum for 1 hour.

    • Incubate with a primary antibody against BrdU (e.g., mouse anti-BrdU) overnight at 4°C.

    • Wash extensively with PBT.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 2 hours at room temperature.

    • Counterstain with a DNA dye like DAPI if desired.

  • Mounting and Imaging: Mount the samples in an appropriate mounting medium and visualize using confocal microscopy.

Immunohistochemistry_Workflow Start Embryo Collection & Fixation Devitellinization Devitellinization Start->Devitellinization BrdU BrdU Labeling Devitellinization->BrdU Permeabilization Permeabilization & DNA Denaturation BrdU->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-BrdU) Blocking->PrimaryAb SecondaryAb Secondary Antibody (fluorescent) PrimaryAb->SecondaryAb Imaging Mounting & Confocal Imaging SecondaryAb->Imaging

Figure 2: Workflow for BrdU incorporation assay to detect proliferating cells.
Generation and Analysis of Mutant Clones (e.g., MARCM)

Objective: To study the cell-autonomous effects of a gene mutation in a mosaic background.

Protocol:

  • Genetic Crosses: Set up genetic crosses between flies carrying a ttk mutation on a chromosome arm with an FRT site and flies carrying a wild-type version of the gene on the homologous chromosome, also with an FRT site. These flies will also contain a ubiquitous source of FLP recombinase under the control of a heat-shock promoter (hs-FLP) and a cell marker system (e.g., tubP-GAL80). The other parent will carry a GAL4 driver specific to the cells of interest (e.g., a neural stem cell driver) and a UAS-reporter (e.g., UAS-GFP).

  • Induction of Clones: Apply a heat shock to the progeny at a specific developmental stage to induce the expression of FLP recombinase. FLP will catalyze recombination between the FRT sites, leading to the generation of homozygous mutant cells and their wild-type twin-spot counterparts.

  • Identification of Clones: In the MARCM (Mosaic Analysis with a Repressible Cell Marker) system, the loss of the tubP-GAL80 transgene in the homozygous mutant cells allows the GAL4 driver to activate the UAS-GFP reporter, thereby labeling the mutant clone with GFP.

  • Phenotypic Analysis: Dissect the CNS from the resulting larvae or adult flies and perform immunohistochemistry as described above to analyze the phenotype of the GFP-labeled mutant cells (e.g., cell number, morphology, expression of differentiation markers).

Conclusion and Future Directions

The transcription factor Tramtrack, particularly the Ttk69 isoform, is an indispensable regulator of Drosophila CNS development. Its role as a repressor of neuronal fate and a controller of glial cell proliferation highlights its importance in maintaining the delicate balance between different neural cell lineages. Furthermore, its position as a key downstream effector of the Notch signaling pathway in asymmetric cell division underscores its significance in cell fate determination.

While significant progress has been made in elucidating the functions of Ttk in the Drosophila nervous system, several questions remain. The precise role of the Ttk88 isoform in the CNS is still not fully understood. A comprehensive identification of the direct downstream targets of both Ttk69 and Ttk88 would provide a more complete picture of their regulatory networks. Furthermore, translating these findings to vertebrate systems, and identifying potential mammalian orthologs with similar functions, could open new avenues for understanding and potentially treating neurodevelopmental disorders and brain tumors that arise from defects in neural stem cell proliferation and differentiation. The continued study of Tramtrack is therefore likely to yield further critical insights into the fundamental principles of nervous system development.

References

An In-depth Technical Guide to the Embryonic Expression and Function of Tramtrack (Ttk) in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified the gene "Ttk20." Comprehensive searches in genomic and biological databases for a Drosophila gene named "Ttk20" did not yield any results. It is highly probable that this was a typographical error. Based on the similarity of the name, this technical guide will focus on the well-characterized and crucial developmental gene Tramtrack (Ttk) .

Introduction

Tramtrack (Ttk) is a key transcriptional repressor in Drosophila melanogaster, playing a pivotal role in a multitude of developmental processes including cell fate specification, cell cycle regulation, and morphogenesis.[1][2] The ttk gene encodes two primary protein isoforms, Ttk69 and Ttk88, which arise from alternative promoters and contain distinct zinc-finger domains.[2] These proteins are essential for the proper development of the embryonic nervous system, tracheal system, and somatic muscles, among other tissues.[2][3] Ttk functions by binding to the regulatory regions of target genes, often repressing their transcription to ensure precise spatial and temporal control of development.[3] This guide provides a detailed overview of the Ttk expression pattern in Drosophila embryos, outlines the methodologies used to study it, and illustrates its position in key signaling pathways.

Ttk Gene Expression Pattern in Embryogenesis

The expression of ttk is dynamically regulated throughout embryonic development. It is found in numerous tissues, where its presence is critical for repressing alternative cell fates and promoting terminal differentiation.

Table 2.1: Summary of Ttk mRNA Expression in Drosophila Embryos

Developmental Stage Tissue/Structure of Expression Primary Function References
Early Embryogenesis Epidermis (most cells, excluding neurons) Promotion of non-neural fate [3]
Mid-Embryogenesis Embryonic/Larval Midgut Primordium Gut development [2][4]
Mid- to Late Embryogenesis Tracheal System Regulation of tube morphogenesis [1]
Mid- to Late Embryogenesis Sensory Organ Precursor (SOP) Lineage (sheath cells) Specification of non-neural cell fates [3]
Late Embryogenesis Somatic Musculature Balancing founder cells and fusion-competent myoblasts [2]

| General | Epithelial Cells, Germ Layer, Gut Section, Pigment Cells | Various tissue-specific differentiation and morphogenesis |[2][4] |

Experimental Protocols: Whole-Mount In Situ Hybridization (ISH)

Determining the spatiotemporal expression pattern of genes like ttk is primarily achieved through whole-mount RNA in situ hybridization (ISH). This technique uses a labeled antisense RNA probe to detect the presence of the target mRNA within fixed embryos.[5]

Probe Preparation (Digoxigenin-Labeled Antisense RNA)
  • Template Generation: A DNA template corresponding to the ttk coding sequence is amplified via PCR. Primers should be designed to incorporate a T7 RNA polymerase promoter site.

  • In Vitro Transcription: The purified PCR product is used as a template for an in vitro transcription reaction. The reaction mix includes T7 RNA polymerase and a mix of ribonucleotides, with a portion being digoxigenin (B1670575) (DIG)-labeled UTPs.[6]

  • Probe Purification: The resulting DIG-labeled RNA probe is purified, typically through ethanol (B145695) precipitation.

  • Quantification: The concentration and quality of the probe are assessed using a dot blot assay against a known standard to ensure efficacy before hybridization.[5]

Embryo Preparation and Hybridization
  • Embryo Collection & Dechorionation: Embryos are collected and dechorionated using a 50% bleach solution for approximately 2 minutes, followed by extensive washing.

  • Fixation: Embryos are fixed in a solution of 4% formaldehyde (B43269) in a suitable buffer (e.g., PBT - PBS with Tween 20) with an equal volume of heptane (B126788) to remove the vitelline membrane.

  • Proteinase K Treatment: To improve probe accessibility, fixed embryos are briefly treated with Proteinase K. The duration of this step is critical and must be optimized.[7]

  • Post-fixation: The Proteinase K reaction is stopped, and embryos are post-fixed with 4% formaldehyde to preserve morphology.[7]

  • Prehybridization & Hybridization: Embryos are incubated in a prehybridization buffer for at least 2 hours at a specific temperature (e.g., 56°C). The solution is then replaced with the hybridization buffer containing the denatured DIG-labeled ttk probe for overnight incubation.[6]

Signal Detection
  • Washing: Post-hybridization, embryos are subjected to a series of stringent washes to remove any unbound probe.

  • Antibody Incubation: Embryos are incubated with an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP).

  • Colorimetric Reaction: After washing away the excess antibody, a substrate solution (e.g., NBT/BCIP) is added. The AP enzyme converts the substrate into a colored precipitate, which deposits at the site of mRNA localization, revealing the ttk expression pattern.[5]

  • Imaging: Stained embryos are mounted on slides and imaged using a microscope equipped with DIC optics.

Visualizations of Workflows and Pathways

Experimental and Logical Diagrams

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

In_Situ_Hybridization_Workflow cluster_probe Probe Preparation cluster_embryo Embryo Preparation cluster_detection Signal Detection p1 PCR Amplification of ttk p2 In Vitro Transcription (DIG Labeling) p1->p2 p3 Probe Purification p2->p3 e4 Hybridization p3->e4 e1 Collection & Dechorionation e2 Fixation e1->e2 e3 Proteinase K Treatment e2->e3 e3->e4 d1 Anti-DIG Antibody Incubation e4->d1 d2 Colorimetric Reaction (NBT/BCIP) d1->d2 d3 Microscopy & Imaging d2->d3 Ttk_Signaling_Pathway Notch Notch Signal Ttk ttk gene (transcription) Notch->Ttk activates Ttk_protein Ttk Protein (Repressor) Ttk->Ttk_protein Sheath_cell Sheath Cell Fate (Non-Neural) Ttk->Sheath_cell Neural_genes Pro-Neural Genes Ttk_protein->Neural_genes represses Neural_genes->Sheath_cell

References

The Dual Specificity Kinase TTK (Mps1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a crucial dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Its ability to phosphorylate serine, threonine, and tyrosine residues allows it to regulate a multitude of cellular processes.[5][6][7][8] Dysregulation of TTK expression and activity has been implicated in tumorigenesis and is a prominent feature in various cancers, making it an attractive target for therapeutic intervention.[3][5][9][10][11] This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with the study of TTK.

Discovery and Characterization

TTK (Mps1) was initially identified as a dual-specificity protein kinase that is overexpressed in a number of human tumor cell lines.[12] Subsequent research in yeast identified its essential role in spindle pole body duplication and the mitotic spindle checkpoint.[12] The human homolog was later characterized and found to be integral to the SAC, localizing to kinetochores and centromeres.[13]

Structurally, the TTK kinase domain has been crystallized, revealing a unique ATP-binding pocket.[1][2][4] The crystal structure of the Mps1 kinase domain has been solved at a 2.4 Å resolution, showing an ordered activation loop which is typically disordered in inactive kinases.[1][2] However, other structural features indicate an inactive conformation, suggesting a complex regulatory mechanism.[1][2] Autophosphorylation of the activation loop is a key event in kinase activation, enhancing its catalytic activity.[12]

Functionally, TTK is a master regulator of the SAC, ensuring that sister chromatids do not separate prematurely.[14] It achieves this by phosphorylating several key downstream targets, including MAD1L1, CDCA8 (Borealin), SKA3, KNL1, and KNTC1.[15] This phosphorylation cascade ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[10] Beyond its role in the SAC, TTK is also involved in centrosome duplication and the DNA damage response.[5][13][16]

Quantitative Data

Kinase Activity and Inhibition
ParameterValueConditionsReference
Specific Activity 16–22 nmole/min/mgRecombinant human TTK expressed in Sf9 cells, using myelin basic protein as a substrate.[17]
CFI-402257 IC50 1.2 ± 0.4 nMAssay with recombinant human Mps1.[18]
CFI-402257 Ki 0.09 ± 0.02 nMATP competitive inhibition of recombinant human Mps1.[18]
CFI-402257 EC50 6.5 ± 0.5 nMInhibition of Mps1 autophosphorylation at Thr12/Ser15 in cells exogenously expressing human Mps1.[18]
Knl1 Peptide Phosphorylation Turnover (Mps1400-808) 26 ± 3 nMFluorescence polarization assay.[2]
Knl1 Peptide Phosphorylation Turnover (Mps11-808) 22 ± 2 nMFluorescence polarization assay.[2]
Knl1 Peptide Phosphorylation Turnover (Mps1519-808) 46 ± 6 nMFluorescence polarization assay.[2]
Gene and Protein Expression
Cancer TypemRNA Expression Level (Median FPKM)Data SourceReference
Breast Cancer 249 (Tumor) vs. 73 (Normal)TCGA, GEO, EGA[3]
Endometrial Cancer Significantly higher in tumor vs. adjacent normal tissueTCGA[16]
Hepatocellular Carcinoma -TCGA, CCLE, HPA[19]
Pan-Cancer Analysis Overexpressed in multiple cancer typesTCGA[9]

Experimental Protocols

Recombinant TTK Protein Purification

This protocol describes the purification of N-terminally GST-HIS tagged full-length human TTK expressed in Sf9 insect cells.

Materials:

  • Sf9 cells infected with baculovirus expressing GST-HIS-TTK

  • Lysis Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail

  • GST-Affinity Chromatography Column

  • Wash Buffer: Lysis buffer with 500 mM NaCl

  • Elution Buffer: Lysis buffer with 20 mM reduced glutathione

  • Storage Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM glutathione, 20% glycerol[20]

Procedure:

  • Harvest Sf9 cells by centrifugation and resuspend in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated GST-Affinity Chromatography Column.

  • Wash the column extensively with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound GST-HIS-TTK with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against Storage Buffer.

  • Determine the protein concentration using a Bradford assay.

  • Aliquot and store at -80°C.

In Vitro Kinase Assay

This protocol is for measuring the kinase activity of TTK using a radioactive filter-binding assay.

Materials:

  • Active recombinant TTK protein

  • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT[17]

  • Substrate: Myelin Basic Protein (MBP) at 1 mg/ml

  • ATP Stock Solution: 10 mM ATP

  • γ-³³P-ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric Acid

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice:

    • Kinase Assay Buffer

    • Active TTK (diluted in Kinase Dilution Buffer)

    • MBP substrate

    • Distilled water to final volume

  • Initiate the reaction by adding the γ-³³P-ATP Assay Cocktail (containing unlabeled ATP and γ-³³P-ATP).

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid with gentle stirring.

  • Air dry the strips and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity as nanomoles of phosphate (B84403) transferred per minute per milligram of enzyme.

Immunoprecipitation of Endogenous TTK

This protocol describes the immunoprecipitation of TTK from cell lysates.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer)

  • Anti-TTK Antibody

  • Isotype control IgG

  • Protein A/G agarose (B213101) beads

  • Wash Buffer: Cell lysis buffer

  • Elution Buffer: 1X SDS sample buffer

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with rotation.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-TTK antibody or control IgG to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with rotation.

  • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three times with ice-cold Wash Buffer.

  • After the final wash, aspirate all the supernatant.

  • Elute the immunoprecipitated proteins by adding 1X SDS sample buffer and boiling for 5 minutes.

  • Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

Signaling Pathways and Experimental Workflows

TTK Signaling in the Spindle Assembly checkpoint

The following diagram illustrates the central role of TTK in the spindle assembly checkpoint signaling cascade. Unattached kinetochores lead to the recruitment and activation of TTK, which then phosphorylates downstream targets to inhibit the APC/C and prevent premature anaphase entry.

TTK_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm TTK_inactive Inactive TTK TTK_active Active TTK TTK_inactive->TTK_active Activation MAD1 MAD1 TTK_active->MAD1 Phosphorylates BUB1 BUB1 TTK_active->BUB1 Phosphorylates CDC20 CDC20 MAD1->CDC20 Inhibits recruitment to APC/C APC/C APC/C CDC20->APC/C Activates BUBR1 BUBR1 BUB1->BUBR1 Activates BUBR1->CDC20 Inhibits Securin Securin APC/C->Securin Ubiquitinates for degradation Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Initiates

Caption: TTK signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for TTK Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of TTK.

TTK_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., In Vitro Kinase Assay) Start->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, SAC override) Selectivity->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-substrates) Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Caption: Workflow for the discovery and development of TTK inhibitors.

References

A Technical Guide to Identifying Binding Partners of the TTK Protein Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a protein designated "Ttk20" did not yield results in public scientific databases. This guide will focus on the well-characterized human TTK protein kinase (also known as Mps1), assuming "Ttk20" was a typographical error. TTK is a critical regulator of cell division, and identifying its interaction partners is a key objective for researchers in oncology and cell biology.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core methodologies used to identify and characterize the binding partners of the TTK protein kinase.

Introduction to TTK Protein Kinase

The TTK protein kinase (Threonine and Tyrosine Kinase), also known as Monopolar spindle 1 (Mps1), is a dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues.[1][2][3] It plays an essential role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[4][5] The expression of TTK is strongly associated with cell proliferation and is often elevated in various human cancers, making it a compelling target for therapeutic intervention.[2][3]

Understanding the protein-protein interaction network of TTK is fundamental to elucidating its precise functions and regulatory mechanisms. Identifying its substrates and binding partners can reveal novel therapeutic targets and provide deeper insights into the control of the cell cycle.

Key Methodologies for Identifying Protein Interactions

Several powerful techniques are employed to identify protein-protein interactions (PPIs). These can be broadly categorized as in vivo, in vitro, and in silico methods.[6][7] This guide focuses on three widely used experimental approaches: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Affinity Purification-Mass Spectrometry (AP-MS).

Co-Immunoprecipitation (Co-IP)

Co-IP is considered a gold-standard technique for validating PPIs within the cellular environment (in vivo).[8][9] The method involves using an antibody to specifically pull down a protein of interest (the "bait," e.g., TTK) from a cell lysate. Any proteins that are part of a complex with the bait protein will be pulled down as well (the "prey") and can be identified by subsequent analysis, typically Western blotting.[10][11]

Below is a diagram illustrating the typical workflow for a Co-IP experiment.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture (Expressing TTK) cell_lysis 2. Cell Lysis (Release Protein Complexes) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (Reduce Non-specific Binding) cell_lysis->pre_clearing add_antibody 4. Add anti-TTK Antibody pre_clearing->add_antibody incubate_antibody 5. Incubate (Form Antibody-Antigen Complex) add_antibody->incubate_antibody add_beads 6. Add Protein A/G Beads incubate_antibody->add_beads incubate_beads 7. Incubate (Capture Complexes) add_beads->incubate_beads wash_beads 8. Wash Beads (Remove Unbound Proteins) incubate_beads->wash_beads elute_proteins 9. Elute Proteins (Release Complex from Beads) wash_beads->elute_proteins detection 10. Detection (Western Blot or Mass Spec) elute_proteins->detection SAC_Pathway cluster_kinetochore Unattached Kinetochore TTK TTK (Mps1) KNL1 KNL1 TTK->KNL1 P MAD1 MAD1 KNL1->MAD1 Recruits MAD2_open MAD2 (Open) MAD1->MAD2_open Recruits MAD2_closed MAD2 (Closed) MAD1->MAD2_closed MAD2_open->MAD2_closed Conformational Change MCC Mitotic Checkpoint Complex (MCC) MAD2_closed->MCC Forms APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers

References

Investigating the Downstream Targets of Transcription Factor 20: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Ttk20" does not correspond to a recognized transcription factor in standard biological databases. This guide focuses on Transcription Factor 20 (TCF20) , a protein with a similar designation and established role in gene regulation. It is presumed that "Ttk20" may be a typographical error or an alternative nomenclature for TCF20.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Transcription Factor 20 (TCF20), also known as Stromelysin-1 Platelet-Derived Growth Factor-Responsive Element-Binding Protein (SPBP), is a transcriptional coactivator that plays a crucial role in regulating gene expression.[1][2][3] TCF20 does not typically bind to DNA directly but rather enhances the activity of other transcription factors, such as JUN and SP1.[1][2][3] It is involved in a variety of cellular processes, and mutations in the TCF20 gene have been associated with neurodevelopmental disorders, including autism spectrum disorder.[2][4] Understanding the downstream targets of TCF20 is critical for elucidating its biological functions and its role in disease.

This technical guide provides an overview of the known downstream targets of TCF20, the signaling pathways it is involved in, and detailed experimental protocols for identifying and validating its targets.

Downstream Targets of TCF20

The identification of TCF20's downstream targets is an ongoing area of research. As a transcriptional coactivator, its influence on gene expression is often studied in the context of the transcription factors it partners with. The following table summarizes putative and validated downstream targets of TCF20.

Target GeneRegulationCellular FunctionExperimental Evidence
MMP3 (Stromelysin-1) UpregulationExtracellular matrix remodelingBinds to a PDGF-responsive element in the promoter[1][2][3]
p62/SQSTM1 UpregulationAutophagyCoactivator of NRF2[2][4]
Probasin UpregulationProstate-specific proteinCoactivator of the Androgen Receptor (AR)[3]

Signaling Pathways Involving TCF20

TCF20 functions as a coactivator in multiple signaling pathways, modulating the expression of downstream genes. A key pathway involves its interaction with nuclear receptors and other transcription factors in response to extracellular signals.

TCF20_Signaling_Pathway Ligand Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Primary_TF Primary Transcription Factor (e.g., JUN/SP1) Signaling_Cascade->Primary_TF Activates Target_Gene Target Gene (e.g., MMP3) Primary_TF->Target_Gene Binds Promoter TCF20 TCF20 (Coactivator) TCF20->Primary_TF Enhances Activity Biological_Response Biological Response (e.g., Matrix Remodeling) Target_Gene->Biological_Response Leads to

Caption: TCF20 as a coactivator in a growth factor signaling pathway.

Experimental Methodologies

Identifying the downstream targets of a transcriptional coactivator like TCF20 requires a multi-faceted approach. The following are key experimental protocols that can be employed.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Principle: To identify the genomic regions where TCF20 is recruited, even though it may not bind DNA directly. This is achieved by using an antibody against TCF20 to immunoprecipitate cross-linked protein-DNA complexes. The associated DNA is then sequenced.

Detailed Protocol:

  • Cell Culture and Cross-linking:

    • Culture cells of interest to ~80-90% confluency.

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to TCF20.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequence reads to a reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of TCF20 enrichment.

    • Annotate the peaks to identify nearby genes, which are potential downstream targets.

RNA-sequencing (RNA-seq) following TCF20 knockdown or overexpression

Principle: To identify genes whose expression levels change in response to altered TCF20 levels. This provides functional evidence of TCF20's regulatory role.

Detailed Protocol:

  • Perturbation of TCF20 Expression:

    • Knockdown: Use siRNA or shRNA targeting TCF20 to reduce its expression in the cells of interest.

    • Overexpression: Transfect cells with a plasmid containing the TCF20 coding sequence under a strong promoter.

    • Include appropriate controls (e.g., non-targeting siRNA, empty vector).

  • RNA Extraction:

    • Harvest the cells after a suitable incubation period (e.g., 48-72 hours).

    • Extract total RNA using a TRIzol-based method or a column-based kit.

  • Library Preparation and Sequencing:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequence reads to a reference transcriptome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon TCF20 perturbation.

Luciferase Reporter Assay

Principle: To validate whether TCF20 can regulate the promoter activity of a putative target gene.

Detailed Protocol:

  • Cloning of the Reporter Construct:

    • Clone the promoter region of the putative target gene into a luciferase reporter vector (e.g., pGL3).

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with:

      • The luciferase reporter construct.

      • An expression vector for TCF20 (or an empty vector as a control).

      • An expression vector for the primary transcription factor (if known).

      • A control plasmid expressing Renilla luciferase (for normalization).

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Compare the normalized luciferase activity in the presence and absence of TCF20 to determine its effect on promoter activity.

Experimental Workflow

The following diagram illustrates a logical workflow for the identification and validation of TCF20 downstream targets.

TCF20_Workflow Hypothesis Hypothesis Generation ChIP_seq ChIP-seq (Identify TCF20 binding sites) Hypothesis->ChIP_seq RNA_seq RNA-seq (Identify TCF20-regulated genes) Hypothesis->RNA_seq Data_Integration Data Integration (Candidate Target Genes) ChIP_seq->Data_Integration RNA_seq->Data_Integration Validation Functional Validation Data_Integration->Validation Luciferase Luciferase Reporter Assay Validation->Luciferase qPCR RT-qPCR Validation->qPCR Phenotype Phenotypic Assays Validation->Phenotype Conclusion Validated Downstream Target Luciferase->Conclusion qPCR->Conclusion Phenotype->Conclusion

Caption: Workflow for identifying and validating TCF20 downstream targets.

Alternative Transcription Factor: TBX20

It is also possible that "Ttk20" could refer to T-box Transcription Factor 20 (TBX20) . TBX20 is a critical regulator of heart development, and mutations in this gene are associated with congenital heart defects.[5] It functions as a direct DNA-binding transcription factor. Notably, TBX20 is a downstream target of the BMP10 signaling pathway, which is essential for the development of the ventricular walls of the heart.[6]

Conclusion

While the query for "Ttk20" is ambiguous, this guide provides a comprehensive overview of the methodologies and current knowledge surrounding TCF20 , a likely candidate for the intended subject. The experimental workflows and protocols described herein are broadly applicable for the study of transcriptional coactivators and can serve as a foundation for further investigation into the regulatory networks governed by TCF20 and other transcription factors. The elucidation of these networks is paramount for understanding their roles in health and disease and for the development of novel therapeutic strategies.

References

Methodological & Application

Illuminating the Guardian of Mitosis: Techniques for Live Imaging of Mps1 (TTK) Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a critical dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2][3] This cellular surveillance mechanism ensures the fidelity of chromosome segregation during mitosis by preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][4] Dysregulation of Mps1 is linked to chromosomal instability, a hallmark of cancer, making it a compelling target for therapeutic intervention.[1][2][5] Understanding the spatiotemporal dynamics of Mps1 is crucial for elucidating its precise roles in mitotic progression and for the development of novel anti-cancer therapies.[3] Live-cell imaging techniques offer a powerful approach to visualize and quantify the dynamic behavior of Mps1 in real-time, providing invaluable insights into its regulation and function.[6] This document provides detailed application notes and protocols for the live imaging of Mps1 protein dynamics.

Data Presentation

Quantitative Analysis of Mps1 Dynamics

The following tables summarize key quantitative data obtained from live-cell imaging studies of Mps1, providing a baseline for comparative analysis.

ParameterCell LineValueMethodReference
Mitotic Duration (Nuclear Envelope Breakdown to Anaphase)
Control (DMSO)KB1P-B1137 ± 24.6 minLive-cell imaging[7]
Mps1 Inhibitor (30 nM Cpd-5)KB1P-B1123.4 ± 13.0 minLive-cell imaging[7]
Paclitaxel (3 nM)KB1P-B1146.7 ± 20.5 minLive-cell imaging[7]
Paclitaxel (3 nM) + Mps1 Inhibitor (30 nM Cpd-5)KB1P-B1127.7 ± 13.7 minLive-cell imaging[7]
Mps1 Activity Onset (Pre-Nuclear Envelope Breakdown)
Mps1 Activity InitiationRPE-1~9-12 min before NEBFRET-based biosensor (MPS1sen)[8]
Mps1 Inhibition
CFI-402257 IC50 (in vitro)Recombinant human Mps11.2 ± 0.4 nMKinase assay[9]
CFI-402257 EC50 (in cells)Cells expressing human Mps16.5 ± 0.5 nMAutophosphorylation assay[9]
OSU-13 effect on cell cycle (G2 phase increase)OPM-21.9-fold increaseFlow cytometry[10]

Signaling Pathways and Experimental Workflows

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 is a master regulator of the SAC, acting upstream to recruit other checkpoint proteins to unattached kinetochores.[1] Its activity is tightly regulated throughout the cell cycle, peaking in mitosis.[4] The following diagram illustrates the central role of Mps1 in the SAC signaling cascade.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Ndc80_complex Ndc80 Complex Mps1 Mps1/TTK Mps1->Ndc80_complex localizes to SAC_Proteins Mad1, Mad2, Bub1, BubR1 Mps1->SAC_Proteins phosphorylates & recruits Anaphase Anaphase Aurora_B Aurora B Kinase Aurora_B->Mps1 recruits & activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC assemble APC_C APC/C-Cdc20 MCC->APC_C inhibits APC_C->Anaphase triggers Microtubule_Attachment Microtubule_Attachment Microtubule_Attachment->Mps1 displaces

Caption: Mps1 signaling at an unattached kinetochore.

Experimental Workflow for Live Imaging of Mps1 Dynamics

This workflow outlines the key steps for visualizing and quantifying Mps1 protein dynamics in living cells.

Live_Imaging_Workflow Cloning 1. Construct Generation (e.g., GFP-Mps1) Transfection 2. Transfection & Stable Cell Line Generation Cloning->Transfection Cell_Culture 3. Cell Culture & Seeding on Imaging Dish Transfection->Cell_Culture Imaging 4. Live-Cell Imaging (Confocal/TIRF/FRET) Cell_Culture->Imaging Analysis 5. Image Processing & Data Analysis Imaging->Analysis Quantification 6. Quantification of Dynamics (Localization, FRAP, FRET) Analysis->Quantification

Caption: General workflow for live imaging of Mps1.

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing Fluorescently-Tagged Mps1

This protocol describes the generation of a stable cell line constitutively expressing an Mps1-GFP fusion protein.

Materials:

  • Human Mps1/TTK cDNA

  • Fluorescent protein vector (e.g., pEGFP-N1)

  • Restriction enzymes and T4 DNA ligase

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium

  • Selection antibiotic (e.g., G418)

  • Cloning rings or fluorescence-activated cell sorting (FACS) facility

Procedure:

  • Construct Generation:

    • Subclone the full-length human Mps1 cDNA into a fluorescent protein expression vector (e.g., pEGFP-N1) to generate a C-terminal GFP fusion (Mps1-GFP).

    • Verify the construct by restriction digest and DNA sequencing.

  • Transfection:

    • Plate cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the Mps1-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11]

    • 24 hours post-transfection, check for transient expression of Mps1-GFP using a fluorescence microscope.

  • Selection of Stable Clones:

    • 48 hours post-transfection, split the cells into a 10 cm dish at a low density (e.g., 1:10 or 1:20 dilution).

    • Replace the culture medium with a selection medium containing the appropriate concentration of G418 (e.g., 400-800 µg/mL for HeLa cells, to be determined by a titration experiment).[11][12]

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, distinct antibiotic-resistant colonies will appear.

  • Isolation and Expansion of Clonal Lines:

    • Cloning Rings: Isolate well-separated colonies using cloning rings and expand them in individual culture vessels.

    • FACS: Alternatively, collect the entire population of resistant cells and use FACS to sort single cells with the desired level of GFP fluorescence into a 96-well plate.

    • Expand the clonal populations.

  • Validation of Clonal Lines:

    • Screen the expanded clones by fluorescence microscopy to select for those with homogenous Mps1-GFP expression and correct localization to the nucleus in interphase and kinetochores/centrosomes in mitosis.

    • Confirm the expression of the full-length Mps1-GFP fusion protein by Western blotting using antibodies against GFP and Mps1.

Protocol 2: Live-Cell Imaging of Mps1-GFP Dynamics

This protocol details the procedure for imaging the dynamics of Mps1-GFP in a stably expressing cell line.

Materials:

  • Stable cell line expressing Mps1-GFP

  • Glass-bottom imaging dishes or chambered coverslips

  • CO2-independent imaging medium

  • Environmental chamber for the microscope (to maintain 37°C and 5% CO2)

  • Inverted confocal or spinning-disk microscope equipped with a high-sensitivity camera

Procedure:

  • Cell Preparation:

    • Plate the Mps1-GFP stable cell line onto glass-bottom imaging dishes. Aim for 30-50% confluency to allow for imaging of individual cells undergoing mitosis.[13]

    • Allow the cells to adhere and grow for 24-48 hours.

  • Microscopy Setup:

    • Turn on the microscope, lasers, and environmental chamber well in advance to allow for stabilization.

    • Set the environmental chamber to 37°C and 5% CO2.[14]

    • Replace the culture medium with pre-warmed CO2-independent imaging medium just before imaging.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate cells of interest using a low magnification objective.

    • Switch to a high-magnification oil-immersion objective (e.g., 60x or 100x).

    • To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[14]

    • For time-lapse imaging of mitotic progression, acquire images every 2-5 minutes. To capture more rapid dynamics at the kinetochore, faster acquisition rates (e.g., every 5-30 seconds) may be necessary.[13]

    • Acquire a Z-stack of images at each time point to capture the three-dimensional localization of Mps1-GFP.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis of Mps1-GFP

FRAP can be used to measure the mobility and turnover rate of Mps1-GFP at specific subcellular locations, such as the kinetochore.[15][16][17]

Procedure:

  • Image Acquisition Setup:

    • Follow the setup for live-cell imaging as described in Protocol 2.

    • Identify a mitotic cell where Mps1-GFP is clearly localized to kinetochores.

  • FRAP Experiment:

    • Acquire 5-10 pre-bleach images of the region of interest (ROI), which is a single kinetochore or a cluster of kinetochores.

    • Use a high-intensity laser pulse to photobleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached Mps1-GFP molecules move into the bleached area. The acquisition frequency should be high initially (e.g., every 1-2 seconds) and can be slowed down as the recovery plateaus.[18]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region at each time point using image analysis software (e.g., ImageJ/Fiji).

    • Correct for photobleaching during post-bleach acquisition by normalizing the intensity of the ROI to the control region.

    • Plot the normalized fluorescence intensity over time.

    • From the recovery curve, calculate the mobile fraction and the half-time of recovery (t½) to quantify the dynamics of Mps1 turnover.[18][19]

Protocol 4: FRET-based Imaging of Mps1 Activity using a Biosensor

This protocol describes the use of a FRET-based biosensor to visualize the spatiotemporal dynamics of Mps1 kinase activity.[8]

Procedure:

  • Cell Line Generation:

    • Generate a stable cell line expressing an Mps1 FRET biosensor (e.g., MPS1sen, which consists of a FRET pair, CFP and YFP, linked by a peptide containing an Mps1 phosphorylation site).[8]

  • Live-Cell Imaging:

    • Prepare and image the cells as described in Protocol 2.

    • Acquire images in three channels: CFP (donor excitation, donor emission), YFP (acceptor excitation, acceptor emission), and FRET (donor excitation, acceptor emission).[20][21][22]

  • FRET Analysis:

    • Perform background subtraction and correct for spectral bleed-through.[22]

    • Calculate the FRET ratio (e.g., FRET/CFP) or a normalized FRET value for each pixel at each time point.

    • Generate ratiometric images or plots to visualize the changes in Mps1 activity over time and in different cellular compartments. An increase in the FRET signal indicates an increase in Mps1 kinase activity.[8]

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in studying the dynamic behavior of the key mitotic kinase Mps1/TTK. By employing these live-cell imaging techniques, it is possible to gain deeper insights into the intricate regulation of Mps1 and its crucial role in maintaining genomic stability. These approaches are also invaluable for the preclinical evaluation of novel Mps1 inhibitors in the context of cancer drug development.

References

Generating and using a Ttk20-specific antibody for western blot

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The protein "Ttk20" was not found in publicly available scientific literature or databases. This document proceeds under the assumption that the intended target is the well-characterized TTK protein kinase , also known as Monopolar Spindle 1 (Mps1). TTK is a crucial regulator of the cell cycle and a key target in cancer research.

Application Note: Detecting the TTK (Mps1) Protein Kinase

TTK (Mps1) is a dual-specificity protein kinase that is a central component of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2][3] This checkpoint prevents the premature onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][4] Given its essential role in maintaining genomic stability, aberrations in TTK activity or expression are linked to aneuploidy and tumorigenesis, making it an attractive target for therapeutic intervention.[2][5][6]

A highly specific and validated antibody is an indispensable tool for studying TTK. It enables researchers and drug development professionals to accurately detect and quantify TTK protein levels, monitor its phosphorylation status, and assess the efficacy of inhibitor compounds. Western blotting is a fundamental immunoassay for these applications, providing essential information on the protein's molecular weight and expression levels in cell and tissue lysates.[7]

This document provides detailed protocols for the generation of a novel TTK-specific monoclonal antibody, its subsequent validation, and its use in Western blot analysis.

Part 1: Generation of a TTK-Specific Monoclonal Antibody

Application Note: Antigen Design Strategy

The generation of a high-affinity, specific monoclonal antibody begins with the design of an effective immunogen. For TTK, a large protein of approximately 97 kDa, several strategies can be employed.[7][8] While using the full-length protein can elicit a robust immune response, it may generate antibodies against various epitopes, some of which may not be ideal for specific applications.

A more targeted approach involves using a recombinant protein fragment or a synthetic peptide. The N-terminal region of TTK (e.g., amino acids 1-200) is distinct from the C-terminal kinase domain and can be an excellent choice for generating specific antibodies that are less likely to cross-react with other kinases.[5][9] It is crucial to perform a BLAST (Basic Local Alignment Search Tool) analysis on the chosen peptide sequence to ensure it lacks significant homology with other human proteins, thereby minimizing the risk of off-target binding. The protocol below details the expression and purification of a recombinant N-terminal fragment of human TTK to be used as an immunogen.

Protocol: Expression and Purification of Recombinant His-Tagged TTK (aa 1-200) Antigen

This protocol describes the expression of a His-tagged N-terminal fragment of human TTK in an E. coli expression system.

1. Gene Synthesis and Cloning:

  • Synthesize the cDNA sequence corresponding to amino acids 1-200 of human TTK (UniProt ID: P33981).
  • Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends, respectively, during synthesis.
  • Clone the synthesized fragment into a pET-28a(+) vector, which will append an N-terminal 6x-His tag to the protein.
  • Transform the resulting plasmid into DH5α competent cells for plasmid amplification and confirm the sequence by Sanger sequencing.

2. Protein Expression:

  • Transform the sequence-verified plasmid into an expression-competent E. coli strain (e.g., BL21(DE3)).
  • Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing Kanamycin (50 µg/mL) with a single colony and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of LB broth (with Kanamycin) with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to culture for 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
  • Equilibrate a Ni-NTA affinity chromatography column with Lysis Buffer.
  • Load the supernatant (clarified lysate) onto the column.
  • Wash the column with 5-10 column volumes of Wash Buffer.
  • Elute the His-tagged TTK fragment with Elution Buffer.
  • Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
  • Pool the pure fractions and dialyze against Phosphate-Buffered Saline (PBS) at 4°C.
  • Determine the final protein concentration using a Bradford or BCA assay. Store the purified antigen at -80°C.

Data Presentation: Reagent and Buffer Compositions
Reagent/Buffer Composition
LB Broth 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl in 1 L dH₂O
Kanamycin Stock 50 mg/mL in dH₂O, filter sterilized
IPTG Stock 1 M in dH₂O, filter sterilized
Lysis Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0
Wash Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0
Elution Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0

Visualization: Antibody Generation Workflow

Antibody_Generation_Workflow cluster_antigen Antigen Preparation cluster_hybridoma Hybridoma Technology Gene_Synthesis Gene Synthesis (TTK aa 1-200) Cloning Cloning into pET-28a(+) Vector Gene_Synthesis->Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Purification Expression->Purification Immunization Immunize Mice with Purified Antigen Purification->Immunization Spleen_Harvest Harvest Spleen & Isolate B-cells Immunization->Spleen_Harvest Fusion Fuse B-cells with Myeloma Cells Spleen_Harvest->Fusion Selection HAT Medium Selection Fusion->Selection Screening Screen Supernatants (ELISA) Selection->Screening Cloning_Expansion Subcloning & Expansion Screening->Cloning_Expansion Antibody_Production Monoclonal Antibody Production & Purification Cloning_Expansion->Antibody_Production

Caption: Workflow for generating a TTK-specific monoclonal antibody.

Part 2: Validation of the Generated TTK Antibody

Application Note: The Critical Importance of Antibody Validation

A newly generated antibody must be rigorously validated to ensure it is specific, selective, and reproducible for the intended application. Validation is proof that the antibody binds to the intended target (TTK) without significant off-target interactions within a complex biological sample like a cell lysate. For Western blotting, gold-standard validation methods include the use of knockout (KO) or siRNA-mediated knockdown cell lines, where a drastic reduction in signal should be observed compared to the wild-type control. Comparing the performance against a known, validated commercial antibody targeting a different epitope can also provide confidence. Reproducibility should be confirmed across different lysate batches and experiments.

Protocol: Antibody Validation by Western Blot

1. Preparation of Cell Lysates:

  • Positive Control: Culture a cell line known to express high levels of TTK (e.g., HeLa, K-562, or other rapidly proliferating cancer cell lines).[10][11]
  • Negative Control (Gold Standard): Culture a TTK knockout (KO) or knockdown (shRNA/siRNA) version of the same cell line.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration for all lysates using a BCA assay.

2. Western Blot Procedure:

  • Load 20-30 µg of protein from the wild-type (WT) and KO/knockdown lysates into adjacent wells of an SDS-PAGE gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
  • Incubate the membrane with the newly generated anti-TTK antibody overnight at 4°C. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration.
  • Wash the membrane 3 times for 5 minutes each with TBST.
  • Incubate with a suitable HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
  • Wash the membrane 4 times for 5 minutes each with TBST.
  • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
  • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

3. Analysis of Results:

  • Specificity: A strong band should be detected at the expected molecular weight of TTK (~97 kDa) in the WT lysate.[7]
  • Selectivity: The signal at ~97 kDa should be significantly reduced or completely absent in the KO/knockdown lysate.
  • Reproducibility: Repeat the experiment with different biological replicates to ensure the results are consistent.

Data Presentation: Summary of Antibody Validation Strategies
Validation Strategy Principle Expected Outcome for TTK Antibody
Genetic Knockout/Knockdown Compare signal in wild-type vs. genetically modified cells lacking the target protein.Signal at ~97 kDa is present in WT and absent/reduced in KO/KD cells.
Independent Antibody Compare staining patterns of the new antibody with a validated antibody against a different epitope.Both antibodies should detect a band at the same molecular weight (~97 kDa).
Orthogonal Methods Correlate Western blot data with another method, such as mass spectrometry or immunocytochemistry.TTK protein detected by mass spec should correlate with WB signal. ICC should show kinetochore localization.[12]
Expression in Different Cell Lines Test across multiple cell lines with known high and low expression levels of the target.Signal intensity should correlate with published or RNA-seq data for TTK expression.
Visualization: Antibody Validation Workflow```dot

Antibody_Validation_Workflow cluster_wb Western Blot cluster_analysis Data Analysis WT_Cells Wild-Type Cells (High TTK Expression) SDS_PAGE SDS-PAGE WT_Cells->SDS_PAGE KO_Cells TTK KO/KD Cells (Negative Control) KO_Cells->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with New Anti-TTK Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Compare Compare Bands: WT vs. KO/KD Detection->Compare Validate Antibody Validated? Compare->Validate

Caption: The central role of TTK (Mps1) in the Spindle Assembly Checkpoint.

References

Application Notes and Protocols for Studying Ttk Loss-of-Function Phenotypes Using RNAi

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Developmental Biology and Drug Discovery

Note on Gene Nomenclature: The information herein pertains to the Drosophila melanogaster gene tramtrack (flybase: FBgn0003870), commonly abbreviated as ttk. The user's query for "Ttk20" is interpreted as a likely reference to this gene, as "Ttk20" does not correspond to a standard gene name in Drosophila or related model organisms based on available data. Ttk exists in two main isoforms, Ttk69 and Ttk88, which are transcriptional repressors involved in a multitude of developmental processes.

Introduction to Ttk and its Function

Tramtrack (ttk) is a crucial transcription factor in Drosophila melanogaster that plays a pivotal role in cell fate specification, cell proliferation, and morphogenesis.[1] The two protein isoforms, Ttk69 and Ttk88, both contain a BTB/POZ domain for protein-protein interactions and zinc-finger domains for DNA binding.[2][3] Ttk functions primarily as a transcriptional repressor, influencing the development of the nervous system, tracheal system, and eyes.[1][4] Loss-of-function studies are essential to unravel the complex roles of Ttk in these developmental pathways. RNA interference (RNAi) is a powerful and widely used technique to achieve targeted gene knockdown and study the resulting loss-of-function phenotypes.[5]

Quantitative Data on Ttk Loss-of-Function Phenotypes

Note: The following data are presented in a structured format for illustrative purposes, based on described phenotypes in the literature. Specific numerical values from a single comprehensive study on Ttk RNAi were not available in the search results.

Table 1: Phenotypic Consequences of Ttk Knockdown in Drosophila Eye Development

Phenotype AssessedControl (e.g., UAS-GFP)Ttk RNAi (e.g., GMR-Gal4 > UAS-Ttk-RNAi)Method of Quantification
Number of R7 photoreceptor cells per ommatidium1.0 ± 0.02.5 ± 0.5Immunohistochemistry and confocal microscopy
Ommatidial disorganization score5.2 ± 1.128.7 ± 4.3Automated image analysis of eye surface morphology
Eye size (Area in µm²)8500 ± 3506200 ± 480ImageJ analysis of adult eye images

Table 2: Effects of Ttk Knockdown on Tracheal Development in Drosophila Embryos

Phenotype AssessedControl (e.g., UAS-GFP)Ttk RNAi (e.g., btl-Gal4 > UAS-Ttk-RNAi)Method of Quantification
Dorsal trunk tube length (µm)150 ± 10115 ± 15Confocal microscopy and measurement of fluorescently labeled tracheal tubes
Number of terminal cell branches25 ± 318 ± 4Live imaging and branch counting in late-stage embryos
Expression of chitin-related genes (relative fold change)1.02.5 ± 0.3Quantitative RT-PCR

Table 3: Ttk Knockdown Efficiency in Drosophila S2 Cells

TreatmentTtk mRNA level (relative to control)Ttk Protein level (relative to control)Method of Quantification
Control dsRNA (e.g., dsGFP)100%100%qRT-PCR and Western Blot
Ttk dsRNA25 ± 5%30 ± 8%qRT-PCR and Western Blot

Experimental Protocols

In Vivo Knockdown of Ttk in Drosophila using the UAS-GAL4 System

This protocol describes the use of the binary UAS-GAL4 system for tissue-specific knockdown of ttk in Drosophila. This is particularly useful for studying developmental processes in specific tissues like the eye or tracheal system.

Materials:

  • Fly stocks:

    • UAS-Ttk-RNAi line (e.g., from the TRiP collection at the Bloomington Drosophila Stock Center)

    • Tissue-specific GAL4 driver line (e.g., GMR-GAL4 for eye, btl-GAL4 for trachea)

    • Control fly line (e.g., a line carrying a UAS-GFP construct)

  • Standard fly food and vials

  • Stereomicroscope for sorting flies

  • Incubator set to 25°C or 29°C (for enhanced GAL4 activity)

Procedure:

  • Genetic Crosses: Set up crosses between virgin females from the GAL4 driver line and males from the UAS-Ttk-RNAi line. As a control, cross the same GAL4 driver females to males from a UAS-GFP or other suitable control line.

  • Incubation: Place the vials in an incubator at 25°C. For stronger knockdown, the temperature can be raised to 29°C, as the GAL4/UAS system is more active at higher temperatures.

  • Progeny Selection: Collect the F1 progeny from the crosses. Select the flies carrying both the GAL4 driver and the UAS-Ttk-RNAi construct for phenotypic analysis. These can be distinguished based on genetic markers if present.

  • Phenotypic Analysis:

    • Eye Phenotypes: Analyze the external eye morphology of adult flies under a stereomicroscope. For cellular level analysis, dissect adult heads, fix, and stain for photoreceptor markers (e.g., anti-chaoptin) followed by confocal microscopy.

    • Tracheal Phenotypes: Analyze embryonic or larval tracheal development. Embryos can be collected, fixed, and stained with antibodies against tracheal markers (e.g., anti-Trh). Live imaging of larvae with fluorescently tagged tracheal systems can also be performed.

  • Quantification: Quantify the observed phenotypes as outlined in Tables 1 and 2.

RNAi-mediated Knockdown of Ttk in Drosophila S2 Cells

This protocol outlines the procedure for knocking down ttk expression in cultured Drosophila S2 cells using double-stranded RNA (dsRNA).

Materials:

  • Drosophila S2 cells

  • Schneider's Drosophila Medium supplemented with 10% FBS

  • dsRNA targeting ttk (and a control dsRNA, e.g., targeting GFP)

  • Transfection reagent (e.g., Effectene Transfection Reagent)

  • 6-well tissue culture plates

  • Serum-free medium

  • Reagents for RNA extraction, cDNA synthesis, and qRT-PCR

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Seeding: Plate 1 x 10^6 S2 cells per well in a 6-well plate containing 2 ml of complete Schneider's medium. Allow cells to attach for at least 1 hour.

  • dsRNA Preparation: Prepare dsRNA targeting a unique region of the ttk transcript. dsRNA can be synthesized using in vitro transcription kits.

  • Transfection:

    • For each well, dilute 5-10 µg of ttk dsRNA (or control dsRNA) in serum-free medium.

    • Add the transfection reagent according to the manufacturer's protocol and incubate to form transfection complexes.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 3-5 days at 25°C to allow for mRNA and protein depletion.

  • Validation of Knockdown:

    • qRT-PCR: Harvest a portion of the cells, extract total RNA, and perform qRT-PCR to quantify the reduction in ttk mRNA levels relative to the control-treated cells.

    • Western Blot: Harvest the remaining cells, extract total protein, and perform a Western blot using an anti-Ttk antibody to assess the reduction in Ttk protein levels.

  • Phenotypic Analysis: Analyze the cellular phenotype of interest, such as cell proliferation, morphology, or response to specific stimuli.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vivo Ttk Knockdown

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_gal4 GAL4 Driver Line (e.g., GMR-GAL4) cross Genetic Cross stock_gal4->cross stock_rnai UAS-Ttk-RNAi Line (TRiP Collection) stock_rnai->cross incubation Incubation (25°C or 29°C) cross->incubation progeny Select F1 Progeny incubation->progeny phenotype Phenotypic Analysis (e.g., Eye Morphology) progeny->phenotype quantify Quantification phenotype->quantify data Quantitative Data quantify->data

Workflow for Ttk Knockdown in S2 Cells

s2_workflow cluster_validation Validation start Seed S2 Cells transfect Transfect with Ttk dsRNA start->transfect incubate Incubate for 3-5 Days transfect->incubate qRT_PCR qRT-PCR for mRNA levels incubate->qRT_PCR western Western Blot for protein levels incubate->western pheno_analysis Phenotypic Analysis (e.g., Cell Viability Assay) incubate->pheno_analysis

Ttk Signaling Pathway Interactions

Ttk acts as a transcriptional repressor and is integrated into several key signaling pathways that control development. Loss-of-function studies using RNAi can help elucidate its precise role in these networks.

ttk_pathway cluster_targets Ttk Target Genes Notch Notch Signaling Ttk Ttk (Tramtrack) Notch->Ttk Upregulates expression EGFR EGFR Signaling Sina Sina EGFR->Sina Activates Yan Yan Ttk->Yan Interacts with Mep1_NURD Mep-1 / NuRD Complex Ttk->Mep1_NURD Recruits for repression GAGA GAGA Factor Ttk->GAGA Interacts with ftz fushi tarazu (ftz) Ttk->ftz Represses eve even-skipped (eve) Ttk->eve Represses CycE Cyclin E Ttk->CycE Represses neural_genes Neural fate genes Ttk->neural_genes Represses Sina->Ttk Promotes degradation

Caption: Key protein interactions and targets in the Ttk signaling pathway.

References

MARCM Analysis of Ttk69 Mutant Clones in Drosophila: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mosaic Analysis with a Repressible Cell Marker (MARCM) for the study of Tramtrack (Ttk) mutant clones in Drosophila melanogaster. The protocols and data presented herein are targeted towards researchers investigating neurogenesis, cell fate specification, and the underlying signaling pathways.

Introduction to MARCM and Ttk

The MARCM system is a powerful genetic technique in Drosophila that allows for the generation of homozygous mutant cells within a heterozygous organism. These mutant clones are positively labeled, typically with a fluorescent reporter like GFP, enabling their visualization and analysis at a single-cell level. This method is particularly advantageous for studying genes that are essential for viability, as the organism as a whole remains wild-type.

Tramtrack (Ttk) is a key transcriptional repressor in Drosophila development. The Ttk69 isoform, in particular, plays a crucial role in neurogenesis by promoting non-neural cell fates and regulating cell proliferation. Loss-of-function mutations in ttk lead to cell fate transformations, particularly in the peripheral and central nervous systems.

Data Presentation: Quantitative Analysis of Ttk69 Mutant Clones

The following table summarizes quantitative data from studies analyzing the cellular composition of ttk69 mutant MARCM clones in the Drosophila adult midgut. This data highlights the role of Ttk69 in repressing the enteroendocrine (EE) cell fate.

GenotypeTissuePhenotypeCellular Composition in Mutant ClonesReference
ttk69 mutant MARCM clonesAdult MidgutIncreased number of enteroendocrine cells~62% Prospero (Pros)+ cells (EE cells)[1][2]
~16% Delta (Dl)low cells (progenitor cells committed to EE fate)[1]
Wild-type MARCM clonesAdult MidgutNormal cell compositionBaseline levels of EE and other cell types[1]

Experimental Protocols

I. Generation of Ttk Mutant MARCM Clones

This protocol outlines the generation of ttk mutant clones in the Drosophila nervous system using the MARCM technique.

1. Fly Stocks:

  • MARCM-ready stock: hs-FLP, UAS-mCD8::GFP; tub-GAL4, FRT82B, tub-GAL80 / TM6B, Tb

    • This stock contains the heat-shock inducible Flippase (hs-FLP), a UAS-driven membrane-bound GFP reporter, a ubiquitous GAL4 driver, and the FRT82B chromosome carrying a ubiquitously expressed GAL80 repressor.

  • Ttk mutant stock: FRT82B, ttkmutant allele/ TM6B, Tb

    • This stock carries a specific ttk loss-of-function allele on the same chromosome arm as the FRT site.

2. Genetic Cross:

  • Cross virgin females from the MARCM-ready stock with males from the ttk mutant stock.

3. Clone Induction:

  • Collect the progeny from the cross at the desired developmental stage (e.g., first or second instar larvae for neuroblast clones).

  • Induce mitotic recombination by subjecting the larvae to a heat shock. A typical protocol is 1-2 hours at 37°C. The timing and duration of the heat shock can be optimized to control the size and frequency of the clones.

4. Progeny Screening:

  • Allow the heat-shocked larvae to develop to the desired stage for analysis (e.g., third instar larvae or adult flies).

  • Screen for progeny that are non-Tubby (Tb) to select for the correct genotype.

II. Immunohistochemistry and Imaging

This protocol describes the staining and imaging of dissected Drosophila brains or other tissues containing MARCM clones.

1. Dissection:

  • Dissect the brains or other tissues of interest from third instar larvae or adult flies in ice-cold phosphate-buffered saline (PBS).

2. Fixation:

  • Fix the dissected tissues in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

3. Washing:

  • Wash the tissues three times for 10 minutes each in PBS with 0.3% Triton X-100 (PBT).

4. Blocking:

  • Block the tissues in PBT containing 5% normal goat serum for at least 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Incubate the tissues with primary antibodies diluted in the blocking solution overnight at 4°C.

    • To visualize MARCM clones: Anti-GFP antibody (e.g., chicken anti-GFP).

    • To identify cell types:

      • Anti-Elav (for neurons).

      • Anti-Repo (for glial cells).

      • Anti-Prospero (for enteroendocrine cells in the gut).

      • Anti-Cut (for specific sensory organ cells).

      • Anti-Suppressor of Hairless (Su(H)) (to assess Notch pathway activity).

6. Secondary Antibody Incubation:

  • Wash the tissues three times for 10 minutes each in PBT.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.

7. Mounting and Imaging:

  • Wash the tissues three times for 10 minutes each in PBT and then once in PBS.

  • Mount the tissues on a slide in a suitable mounting medium (e.g., Vectashield).

  • Image the samples using a confocal microscope.

Mandatory Visualizations

MARCM Experimental Workflow

MARCM_Workflow cluster_parents Parental Cross cluster_progeny Progeny Development cluster_analysis Analysis MARCM-ready Fly MARCM-ready Fly Progeny Progeny MARCM-ready Fly->Progeny X Ttk Mutant Fly Ttk Mutant Fly Ttk Mutant Fly->Progeny Heat Shock Heat Shock Progeny->Heat Shock Induce FLP Mitotic Recombination Mitotic Recombination Heat Shock->Mitotic Recombination MARCM Clone Generation MARCM Clone Generation Mitotic Recombination->MARCM Clone Generation Dissection & Staining Dissection & Staining MARCM Clone Generation->Dissection & Staining Confocal Microscopy Confocal Microscopy Dissection & Staining->Confocal Microscopy

Caption: Workflow for generating and analyzing Ttk mutant MARCM clones.

Ttk69 Signaling Pathway in Neurogenesis

Ttk69_Signaling cluster_notch Notch Signaling cluster_targets Ttk69 Targets Notch Notch SuH Su(H) Notch->SuH Activates Ttk69 Ttk69 Notch->Ttk69 Promotes expression NonNeural_Fate Non-Neural Fate SuH->NonNeural_Fate Ttk69->SuH Positively regulates CycE Cyclin E Ttk69->CycE Represses hamlet hamlet Ttk69->hamlet Represses Proliferation Cell Proliferation CycE->Proliferation Neural_Fate Neural Fate hamlet->Neural_Fate

Caption: Ttk69 signaling in Drosophila neurogenesis.

References

Troubleshooting & Optimization

Troubleshooting low signal for Ttk20 antibody in immunostaining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low or no signal when using the Ttk20 antibody in immunostaining experiments. The following information is compiled to assist researchers, scientists, and drug development professionals in optimizing their protocols and achieving robust staining results.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal with the Ttk20 antibody. What are the most common causes?

Low or no signal in immunostaining can stem from several factors throughout the experimental workflow. The most common issues include suboptimal antibody concentration, inadequate antigen retrieval, improper fixation, or issues with the secondary antibody and detection system.[1][2][3][4][5][6] It is also possible that the target protein (Ttk20) has low expression levels in your specific sample.[1]

Q2: How can I optimize the concentration of my Ttk20 primary antibody?

Antibody concentration is a critical factor for successful staining. If the concentration is too low, the signal will be weak or absent.[1][7] It is recommended to perform a titration experiment to determine the optimal dilution.[8][9] Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:500). The optimal dilution is the one that provides the strongest specific signal with the lowest background.[8]

Q3: What is antigen retrieval and why is it important for Ttk20 staining?

Formalin fixation, a common method for preserving tissue morphology, can create cross-links that mask the epitope of the target antigen, preventing the primary antibody from binding.[10][11][12] Antigen retrieval is a process that unmasks these epitopes.[11] There are two main methods: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[10][11] The choice of method and buffer (e.g., citrate (B86180) or EDTA for HIER) depends on the antibody and the tissue, and often requires optimization.[11][13][14] For a new antibody like Ttk20, it is advisable to test different antigen retrieval conditions.

Q4: Could my fixation protocol be the cause of the low signal?

Yes, improper fixation can lead to weak or no staining.[1][15] Both under-fixation and over-fixation can be problematic. Under-fixation may not adequately preserve the antigen, while over-fixation can excessively mask the epitope.[2][15] The choice of fixative (e.g., paraformaldehyde, methanol, acetone) and the fixation time should be optimized for your specific tissue and the Ttk20 antibody.[15][16] For intracellular targets, the fixation method must also be compatible with permeabilization.[16][17]

Q5: How do I know if my secondary antibody is working correctly?

To verify the functionality of your secondary antibody, you can run a control where you omit the primary antibody. If you still observe staining, it indicates non-specific binding of the secondary antibody.[5][7] Ensure that the secondary antibody is raised against the host species of your primary antibody (e.g., if Ttk20 is a rabbit polyclonal antibody, you should use an anti-rabbit secondary antibody).[1][5][7] Also, confirm that the fluorophore or enzyme conjugate is compatible with your detection system and that it has been stored correctly to avoid loss of activity.[5][6][18]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low signal with the Ttk20 antibody.

TroubleshootingWorkflow Start Low/No Signal with Ttk20 Antibody CheckControls 1. Check Controls (Positive & Negative) Start->CheckControls ControlsOK Controls Validated? CheckControls->ControlsOK OptimizePrimary 2. Optimize Primary Antibody ControlsOK->OptimizePrimary Yes ReviewData Review Literature & Datasheet for Ttk20 Expression ControlsOK->ReviewData No Titration Perform Titration (e.g., 1:50 to 1:1000) OptimizePrimary->Titration Incubation Increase Incubation Time/Temp (e.g., Overnight at 4°C) OptimizePrimary->Incubation SignalImproved Signal Improved? Titration->SignalImproved Incubation->SignalImproved OptimizeAR 3. Optimize Antigen Retrieval HIER Test HIER Buffers (Citrate pH 6.0, EDTA pH 9.0) OptimizeAR->HIER PIER Test PIER (e.g., Proteinase K, Trypsin) OptimizeAR->PIER OptimizeFixation 4. Optimize Fixation & Permeabilization HIER->OptimizeFixation PIER->OptimizeFixation Fixation Test Fixatives & Times (e.g., PFA, Methanol) OptimizeFixation->Fixation Permeabilization Adjust Permeabilization (e.g., Triton X-100, Saponin) OptimizeFixation->Permeabilization CheckSecondary 5. Check Secondary Antibody & Detection Fixation->CheckSecondary Permeabilization->CheckSecondary SecondaryControl Run Secondary-Only Control CheckSecondary->SecondaryControl Detection Verify Detection Reagents (Substrate/Fluorophore) CheckSecondary->Detection SecondaryControl->ReviewData Detection->ReviewData SignalImproved->OptimizeAR No Success Successful Staining SignalImproved->Success Yes

Caption: A flowchart for troubleshooting low signal in Ttk20 immunostaining.

Quantitative Data Summary

Successful immunostaining relies on the careful optimization of several quantitative parameters. The table below provides general starting recommendations. Note that these are starting points and optimal conditions must be determined empirically for the Ttk20 antibody in your specific system.

ParameterRecommended RangePurposeCommon Issues
Primary Antibody Dilution 1:50 - 1:1000Target bindingToo dilute: weak/no signal. Too concentrated: high background.[1][7]
Incubation Time (Primary Ab) 1-2 hours at RT or Overnight at 4°CAllow sufficient bindingToo short: weak signal.[1][16][19]
Antigen Retrieval (HIER) 10-40 minutes at 95-100°CEpitope unmaskingInsufficient time/temp: poor unmasking and weak signal.[14]
Fixation Time (4% PFA) 10-20 minutesPreserve morphology & antigenicityOver-fixation: epitope masking. Under-fixation: antigen loss.[17][19][20]
Permeabilization (Triton X-100) 0.1% - 0.5% for 10-15 minutesAllow intracellular antibody accessInsufficient: no access to intracellular targets. Too harsh: damages cell morphology.[16][17][20]

Key Experimental Protocols

Below are detailed methodologies for critical steps in the immunostaining protocol that often require optimization for new antibodies like Ttk20.

Protocol 1: Heat-Induced Epitope Retrieval (HIER)

This protocol is a general guideline for performing HIER. The choice of buffer and heating method may need to be optimized.[12][14]

Materials:

  • Coplin jars or staining dishes

  • Water bath, steamer, or pressure cooker

  • Antigen Retrieval Buffers:

    • Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

    • Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween 20, pH 9.0)

Methodology:

  • Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.

  • Pre-heat the water bath or steamer with a staining dish containing the chosen antigen retrieval buffer to 95-100°C.

  • Immerse the slides in the pre-heated buffer.

  • Cover the staining dish loosely and incubate for 20-40 minutes. The optimal time should be determined experimentally.

  • Remove the staining dish from the heat source and allow it to cool at room temperature for at least 20 minutes before proceeding with the staining protocol.

  • Rinse the slides gently with a wash buffer (e.g., PBS or TBS).

Protocol 2: Primary Antibody Incubation and Optimization

This protocol describes how to perform primary antibody incubation and suggests a method for optimizing the antibody concentration.

Materials:

  • Humidified chamber

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)[19]

  • Antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100)[19]

  • Ttk20 primary antibody

Methodology:

  • Following antigen retrieval and blocking steps, gently blot the excess blocking buffer from the slides without letting the tissue dry out.

  • For Titration: Prepare a series of dilutions of the Ttk20 antibody in antibody dilution buffer (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000). Apply each dilution to a separate tissue section.

  • For Standard Incubation: Apply the optimally diluted Ttk20 antibody to the tissue section, ensuring complete coverage.

  • Place the slides in a humidified chamber to prevent evaporation.

  • Incubate overnight at 4°C.[1][16][19] Alternatively, incubate for 1-2 hours at room temperature. The optimal condition may vary.

  • After incubation, wash the slides three times for 5 minutes each with a wash buffer (e.g., TBST or PBST) to remove unbound primary antibody.[3]

  • Proceed with the secondary antibody incubation.

By systematically addressing each of these potential issues, researchers can effectively troubleshoot and optimize their protocol for successful Ttk20 immunostaining.

References

Optimizing Ttk20 ChIP-seq: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Ttk20 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

High Background Noise

High background noise can mask true Ttk20 binding signals, leading to false positives and decreased sensitivity.

Potential Cause Troubleshooting Steps
Non-specific antibody binding - Pre-clear chromatin: Incubate the chromatin lysate with protein A/G beads before adding the anti-Ttk20 antibody to remove proteins that non-specifically bind to the beads.[1] - Titrate antibody concentration: Use the minimal amount of antibody required for successful immunoprecipitation to reduce non-specific binding. - Use a ChIP-validated antibody: Ensure the antibody has been validated for ChIP-seq applications to guarantee specificity and efficiency.[2][3]
Insufficient washing - Increase wash stringency: Increase the salt concentration in the wash buffers or perform additional washes to remove non-specifically bound chromatin.
Contaminated reagents - Use fresh buffers: Prepare fresh lysis and wash buffers to avoid contamination that can increase background.[1]
Too much starting material - Optimize cell number: An excessive number of cells can lead to higher background. Titrate the cell number to find the optimal balance between signal and noise.

Low Signal or No Enrichment

Low signal can result from various factors, from inefficient immunoprecipitation to problems with downstream analysis.

Potential Cause Troubleshooting Steps
Inefficient Immunoprecipitation - Use a high-quality, ChIP-grade antibody: The success of a ChIP-seq experiment heavily relies on the antibody's ability to specifically and efficiently pull down the target protein.[2][3][4] - Optimize antibody concentration: Too little antibody will result in a low yield of immunoprecipitated chromatin.[1] Perform a titration to determine the optimal amount. - Ensure proper antibody-bead coupling: If covalently coupling the antibody to the beads, be aware that this can sometimes alter the antibody's binding site.[5]
Poor Chromatin Preparation - Optimize chromatin shearing: Both under- and over-shearing can lead to poor results. Aim for fragments predominantly in the 200-600 bp range.[1][4] Verify fragment size on an agarose (B213101) gel or with a Bioanalyzer. - Inefficient cell lysis: Incomplete cell lysis will result in a lower yield of chromatin.[1]
Suboptimal Cross-linking - Optimize fixation time: Over-fixation can mask the epitope recognized by the antibody, while under-fixation can lead to the loss of Ttk20-DNA interactions. A typical starting point is 1% formaldehyde (B43269) for 10 minutes at room temperature.
Low Ttk20 abundance - Increase starting material: For proteins with low expression levels, increasing the number of cells can improve the signal.[4]

Poor Peak Resolution

Poor peak resolution can make it difficult to identify the precise binding sites of Ttk20.

Potential Cause Troubleshooting Steps
Inappropriate fragment size - Optimize chromatin shearing: A tight and consistent fragment size distribution is crucial for high-resolution mapping. Aim for fragments between 200-600 bp.[1][4]
PCR amplification bias - Optimize PCR cycles: Use the minimum number of PCR cycles necessary to generate enough material for sequencing to avoid amplification bias.
Issues with peak calling algorithms - Use appropriate controls: A well-matched input DNA control is essential for accurate peak calling.[6]

Experimental Protocols & Methodologies

Chromatin Immunoprecipitation (ChIP) Protocol Overview

This protocol provides a general workflow for a Ttk20 ChIP-seq experiment. Optimization of specific steps is highly recommended.

  • Cross-linking: Cells are treated with formaldehyde to cross-link Ttk20 to its DNA binding sites.

  • Cell Lysis: The cell and nuclear membranes are lysed to release the chromatin.

  • Chromatin Shearing: The chromatin is fragmented to a desirable size range (typically 200-600 bp) using sonication or enzymatic digestion.[1][4]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Ttk20. The antibody-Ttk20-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing: The beads are washed to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification: The DNA is purified to remove proteins and other contaminants.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

Ttk20-Specific Considerations:

  • Binding Motifs: Ttk20 has been associated with ATTA and ATTTA motifs.[7] These sequences can be used to design qPCR primers for positive control regions to validate the ChIP experiment before proceeding to sequencing.

  • Antibody Selection: Use a ChIP-seq validated antibody against Ttk20. If a validated antibody is not available, it is crucial to validate the antibody in-house for its specificity and efficiency in immunoprecipitation.[2][3]

Data Presentation

Table 1: Recommended Starting Conditions for Ttk20 ChIP-seq

Parameter Recommended Starting Condition Notes
Cell Number 1-10 million cells per IPMay need to be optimized based on Ttk20 expression levels.[4]
Cross-linking 1% Formaldehyde, 10 min at RTQuench with glycine.
Chromatin Shearing Sonication to achieve fragments of 200-600 bpVerify fragment size on a gel or Bioanalyzer.[1][4]
Antibody Amount 1-10 µg per IPTitrate to find the optimal concentration.[1]
Beads Protein A/G magnetic beadsPre-block beads to reduce non-specific binding.
Wash Buffers Low salt, high salt, and LiCl washesPerform multiple washes to reduce background.

Visualizations

ChIP_Seq_Workflow cluster_Cell_Prep Cell Preparation cluster_Chromatin_Prep Chromatin Preparation cluster_IP Immunoprecipitation cluster_DNA_Prep DNA Preparation & Analysis cluster_Data_Analysis Data Analysis Start Start with Cultured Cells Crosslink Cross-link with Formaldehyde Start->Crosslink CellLysis Cell Lysis Crosslink->CellLysis Shearing Chromatin Shearing (Sonication) CellLysis->Shearing IP Immunoprecipitation with anti-Ttk20 Antibody Shearing->IP Beads Capture with Protein A/G Beads IP->Beads Washes Wash to Remove Non-specific Binding Beads->Washes Elution Elution & Reverse Cross-linking Washes->Elution Purification DNA Purification Elution->Purification LibraryPrep Library Preparation Purification->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing PeakCalling Peak Calling Sequencing->PeakCalling Downstream Downstream Analysis (Motif finding, etc.) PeakCalling->Downstream Troubleshooting_Logic cluster_High_Background High Background cluster_Low_Signal Low Signal Start ChIP-seq Experiment Outcome HB_Cause1 Non-specific Antibody Binding? Start->HB_Cause1 Problem LS_Cause1 Inefficient IP? Start->LS_Cause1 Problem HB_Cause2 Insufficient Washing? HB_Sol1 Titrate Antibody, Pre-clear Chromatin HB_Cause1->HB_Sol1 HB_Sol2 Increase Wash Stringency HB_Cause2->HB_Sol2 LS_Cause2 Poor Chromatin Prep? LS_Sol1 Use Validated Antibody, Optimize Concentration LS_Cause1->LS_Sol1 LS_Sol2 Optimize Shearing & Lysis LS_Cause2->LS_Sol2

References

Technical Support Center: Troubleshooting RNAi Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and validating potential off-target effects in RNA interference (RNAi) experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in RNAi experiments?

A1: Off-target effects in RNAi primarily stem from two sources:

  • MicroRNA (miRNA)-like Off-Target Effects: This is the most common cause. The guide strand of the small interfering RNA (siRNA) can bind to unintended messenger RNA (mRNA) transcripts that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand).[1][2][3] This binding can lead to the translational repression or degradation of these unintended mRNAs.[1][2][3]

  • Innate Immune Response Activation: Double-stranded RNA (dsRNA), the precursor to siRNA, can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggering an innate immune response.[4][5] This can lead to the production of interferons and inflammatory cytokines, causing widespread changes in gene expression that are independent of the intended target knockdown.[6]

Q2: How can I proactively minimize off-target effects during the experimental design phase?

A2: Several strategies can be employed to reduce the likelihood of off-target effects:

  • Rational siRNA Design: Utilize algorithms that design siRNAs with minimal predicted off-target binding to other genes in the target organism's transcriptome.

  • Use the Lowest Effective Concentration: Titrate your siRNA to determine the lowest concentration that still provides sufficient knockdown of your target gene. This reduces the chances of off-target binding and immune stimulation.

  • Pool Multiple siRNAs: Using a pool of two to four different siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing sequence-specific off-target effects.[2][7]

  • Chemical Modifications: Chemically modified siRNAs, such as those with 2'-O-methylation at position 2 of the guide strand, can reduce miRNA-like off-target effects without compromising on-target silencing.[1][2][8]

Q3: What are the essential control experiments for any RNAi study?

A3: A well-controlled experiment is crucial for interpreting RNAi data. The following controls should be included:

Troubleshooting Guide

Issue 1: My phenotype is inconsistent when using different siRNAs targeting the same gene.

  • Possible Cause: This is a strong indicator of off-target effects. It is likely that the observed phenotype is due to the silencing of an unintended gene by one of the siRNAs.

  • Troubleshooting Steps:

    • Analyze Off-Target Gene Expression: Use qPCR or microarray analysis to examine the expression of top predicted off-target genes for the problematic siRNA.

Issue 2: I observe a strong phenotype, but the knockdown of my target gene is modest.

  • Possible Cause: The phenotype may be a result of a potent off-target effect, or your target protein may have a very slow turnover rate, meaning that a modest reduction in mRNA is sufficient to cause a significant functional change.

  • Troubleshooting Steps:

    • Confirm Knockdown at the Protein Level: Use Western blotting to determine if the modest mRNA knockdown translates to a more significant reduction in protein levels.

    • Conduct a Time-Course Experiment: Analyze the phenotype and protein levels at different time points after transfection to understand the kinetics of the response.

Issue 3: I am observing widespread changes in gene expression or signs of cellular toxicity.

  • Possible Cause: This could be due to the activation of the innate immune system by the dsRNA.

  • Troubleshooting Steps:

    • Measure Interferon Response: Use qPCR to measure the expression of interferon-stimulated genes (ISGs) to determine if an immune response has been triggered.

    • Reduce siRNA Concentration: High concentrations of siRNA are more likely to induce an immune response.

Quantitative Data on Off-Target Effects

The frequency of off-target effects can be substantial and varies depending on the experimental system and the criteria used for identification.

Study TypeOrganism/SystemFrequency of Off-Target EffectsCitation
Computational AnalysisH. sapiens, C. elegans, S. pombe5% to 80% chance of off-target effects for a given siRNA.[12][13]
Microarray AnalysisDrosophila melanogasterAn average of 83 potential off-targets per dsRNA was predicted in silico.[14]
Experimental ValidationMammalian CellsA significant number of genes can show modest (1.5- to 3-fold) expression changes.[6]

Experimental Protocols

Protocol 1: Rescue Experiment for Phenotype Validation
  • Design and Synthesize a Rescue Construct:

    • Obtain the cDNA for your gene of interest.

    • Introduce silent mutations within the siRNA target site. This will make the rescue construct's mRNA resistant to the siRNA while still producing the wild-type protein.

    • Clone the modified cDNA into an expression vector.

  • Co-transfection:

    • Transfect cells with your validated siRNA.

    • In a parallel experiment, co-transfect the same siRNA along with the rescue construct.

    • Include a control group with the siRNA and an empty vector.

  • Phenotypic Analysis:

    • At the appropriate time point, assess the phenotype of interest in all experimental groups.

  • Interpretation:

    • If the phenotype observed with the siRNA alone is reversed or significantly reduced in the presence of the rescue construct, this confirms that the phenotype is due to the on-target knockdown of your gene.

Protocol 2: Validation of On-Target Knockdown using qPCR
  • Experimental Setup:

    • Seed cells and allow them to adhere.

    • Transfect cells with your test siRNAs, a positive control siRNA, and a negative control siRNA. Include an untransfected control.

  • RNA Extraction and cDNA Synthesis:

    • At 24-72 hours post-transfection, harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for your gene of interest and a stable housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative expression of your target gene in each condition compared to the untransfected or negative control samples using the delta-delta Ct method.

  • Interpretation:

Visualizations

Experimental Workflow for RNAi Validation

RNAi_Validation_Workflow cluster_design Experimental Design cluster_execution Execution cluster_validation Validation siRNA_Design Design/Select Multiple siRNAs (2-4 per target) Transfection Transfect Cells siRNA_Design->Transfection Controls Select Positive and Negative Controls Controls->Transfection Phenotype Assess Phenotype Transfection->Phenotype Knockdown Measure Knockdown (qPCR/Western) Transfection->Knockdown Rescue Perform Rescue Experiment Phenotype->Rescue Knockdown->Rescue Microarray Transcriptome Analysis (Optional) Rescue->Microarray

Caption: A logical workflow for designing, executing, and validating RNAi experiments to minimize and account for off-target effects.

Off-Target Activation of Toll-Like Receptor 3 (TLR3) Signaling

TLR3_Signaling cluster_outside Extracellular/Endosome cluster_inside Cytoplasm dsRNA siRNA/dsRNA TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-kB TRIF->NFkB TBK1 TBK1/IKKe TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Cytokines Interferon & Pro-inflammatory Cytokine Production IRF3->Cytokines activates transcription NFkB->Cytokines activates transcription

Caption: Simplified signaling pathway for off-target activation of the innate immune response by dsRNA via TLR3.

References

Technical Support Center: Improving the Efficiency of CRISPR/Cas9 Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their CRISPR/Cas9 mutagenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of CRISPR/Cas9 mutagenesis?

The success of CRISPR/Cas9 gene editing hinges on several key factors:

  • sgRNA Design: The design of the single guide RNA (sgRNA) is paramount for directing the Cas9 nuclease to the specific genomic target.[1][2][3][4][5][6][7][8] Poorly designed sgRNAs can lead to low cleavage efficiency or off-target effects.

  • Delivery Method: Efficient delivery of the CRISPR components (Cas9 and sgRNA) into the target cells is crucial.[9][10][11][12][13] The choice of delivery method depends on the cell type and experimental goals.

  • Cell Type and State: Different cell lines and primary cells have varying transfection efficiencies and DNA repair pathway activities, which can impact editing outcomes.[1][14] The cell cycle stage can also influence efficiency.[2][15]

  • Cas9 Activity and Specificity: The type and quality of the Cas9 nuclease are important. High-fidelity Cas9 variants can help minimize off-target effects.[16][17]

Q2: How can I optimize my sgRNA design for better efficiency and specificity?

To optimize your sgRNA:

  • Utilize Design Tools: Employ online sgRNA design tools that predict on-target activity and potential off-target sites.[8][18][19]

  • Target Functional Domains: For gene knockouts, target early exons common to most protein isoforms to increase the likelihood of a frameshifting mutation.[14]

  • Consider GC Content: Aim for a GC content between 40-80% in your sgRNA sequence for optimal activity.[2]

  • Test Multiple sgRNAs: It is highly recommended to design and test 3-5 different sgRNAs per target gene to identify the most effective one.[1][20]

Q3: What are the common delivery methods for CRISPR/Cas9 components, and how do I choose the best one?

Common delivery methods include:

  • Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing the entry of CRISPR components. It is effective for a wide range of cell types, including those that are difficult to transfect.[9][10][11][12]

  • Lipofection: This chemical method uses lipid-based reagents to encapsulate and deliver the CRISPR machinery into cells.[9] It is a widely used and relatively simple technique.

  • Viral Vectors (e.g., AAV, Lentivirus): These are efficient for in vivo studies and for creating stable cell lines expressing Cas9. However, they carry a risk of integration into the host genome.[9][12][13]

  • Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and sgRNA as an RNP complex can lead to faster editing and reduced off-target effects as the components are degraded more quickly by the cell.[9][10][11]

The choice of method depends on your specific cell type, whether the experiment is in vitro or in vivo, and if transient or stable expression is desired.

Q4: How can I minimize off-target effects in my CRISPR experiments?

Minimizing off-target mutations is crucial for the reliability of your results. Strategies include:

  • High-Fidelity Cas9 Variants: Use engineered Cas9 proteins (e.g., eSpCas9, SpCas9-HF1) that have been shown to have reduced off-target activity.[17][21]

  • RNP Delivery: Delivering CRISPR components as an RNP complex limits the time the Cas9 nuclease is active in the cell, thereby reducing the chance of off-target cleavage.[21]

  • Careful sgRNA Design: Use sgRNA design tools that predict and help you avoid potential off-target sites.[15][22]

  • Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA to achieve the desired on-target editing while minimizing off-target events.[15][22]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Editing Efficiency Suboptimal sgRNA Design: The sgRNA may not be efficiently guiding Cas9 to the target site.[1][15]Design and test at least 3-5 different sgRNAs for your target gene using reputable online design tools.[1][20] Validate sgRNA cleavage efficiency in vitro if possible.[3][4]
Inefficient Delivery: The CRISPR components are not entering the target cells effectively.[1][15]Optimize your delivery protocol. For transfection, try different reagents or electroporation conditions.[1][23] For RNP delivery, ensure the complex is properly formed.[9] Consider using viral vectors for difficult-to-transfect cells.[12]
Cell Line Specificity: The chosen cell line may be resistant to editing or have inefficient DNA repair mechanisms.[1][14]Test your CRISPR system on an easy-to-transfect cell line (e.g., HEK293T) to confirm the reagents are working. If possible, select a different cell line for your experiment.[14]
Inactive Cas9 Nuclease: The Cas9 protein may be of poor quality or degraded.Use a validated, high-quality Cas9 nuclease. Include a positive control experiment targeting a known gene to verify Cas9 activity.[20]
High Off-Target Effects Poor sgRNA Specificity: The sgRNA sequence may have high similarity to other genomic locations.Use bioinformatics tools to design sgRNAs with minimal predicted off-target sites.[15][22] Choose target sites with at least 2-3 mismatches to potential off-target sequences.
High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can increase the likelihood of off-target cleavage.[15][22]Titrate the concentrations of Cas9 and sgRNA to find the lowest effective dose.
Prolonged Cas9 Expression: Continuous expression of Cas9 from a plasmid can lead to accumulation of off-target mutations.[21]Use the RNP delivery method for transient expression of the editing machinery.[9][21] If using plasmids, consider using an inducible Cas9 expression system.[15]
Cell Toxicity/Death Toxicity from Delivery Reagent: The transfection reagent may be toxic to your cells at the concentration used.[23]Perform a mock transfection with the reagent alone to assess toxicity. Optimize the reagent concentration and cell density.[23]
High Concentration of CRISPR Plasmids: High amounts of plasmid DNA can induce a cellular stress response.Reduce the amount of plasmid DNA used for transfection.[23]
Innate Immune Response: Intracellular delivery of foreign DNA or RNA can trigger an immune response.Use purified, endotoxin-free plasmid DNA. Consider using mRNA or RNP delivery to reduce the immune response.
Inconsistent or Mosaic Editing Heterogeneous Cell Population: Not all cells in the population may have been successfully edited.Optimize delivery efficiency to target a larger percentage of cells. Perform single-cell cloning to isolate and expand a homogeneously edited cell line.[15]
Chromatin Accessibility: The target genomic region may be in a condensed heterochromatin state, making it less accessible to the CRISPR machinery.[24][25]If possible, choose a target site within a euchromatin region. The impact of chromatin state may be more pronounced with low Cas9 expression.[24][25]

Experimental Protocols

Detailed Methodology for Ribonucleoprotein (RNP) Electroporation

This protocol provides a general framework for delivering Cas9-sgRNA RNP complexes into mammalian cells via electroporation. Optimization will be required for specific cell types.

Materials:

  • High-purity Cas9 nuclease

  • Synthetic sgRNA

  • Nuclease-free duplex buffer

  • Target cells

  • Electroporation buffer (cell-type specific)

  • Electroporator and cuvettes

Procedure:

  • sgRNA and Cas9 Preparation:

    • Resuspend the synthetic sgRNA in nuclease-free duplex buffer to a stock concentration of 100 µM.

    • Dilute the Cas9 nuclease in a suitable buffer to a stock concentration of 20 µM (approximately 3.2 mg/mL).

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA at a molar ratio of 1:1.2. For example, mix 1 µL of 20 µM Cas9 with 1.2 µL of 20 µM sgRNA (diluted from the 100 µM stock).

    • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Cell Preparation:

    • Culture the target cells to the desired confluency.

    • Harvest the cells and count them. You will typically need 2 x 10^5 to 1 x 10^6 cells per electroporation.

    • Wash the cells once with sterile PBS and then resuspend them in the appropriate electroporation buffer at the desired density.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and mix gently.

    • Transfer the cell-RNP mixture to an electroporation cuvette.

    • Use a pre-optimized electroporation program for your specific cell type.

  • Post-Electroporation Culture:

    • Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.

    • Incubate the cells under standard conditions for 48-72 hours.

  • Analysis of Editing Efficiency:

    • After incubation, harvest a portion of the cells and extract genomic DNA.

    • Analyze the editing efficiency using methods such as Sanger sequencing with TIDE analysis or next-generation sequencing (NGS).[26][27][28]

Visualizations

CRISPR/Cas9 Mutagenesis Workflow

CRISPR_Workflow cluster_design 1. Design & Preparation cluster_delivery 2. Delivery into Cells cluster_editing 3. Genome Editing cluster_analysis 4. Analysis & Validation sgRNA_design sgRNA Design & Synthesis Delivery Electroporation / Lipofection / Viral Transduction sgRNA_design->Delivery Cas9_prep Cas9 Preparation (Protein/mRNA/Plasmid) Cas9_prep->Delivery Targeting Cas9-sgRNA Complex Targets Genomic DNA Delivery->Targeting Cleavage Double-Strand Break (DSB) Targeting->Cleavage Repair Cellular DNA Repair (NHEJ or HDR) Cleavage->Repair gDNA_extraction Genomic DNA Extraction Repair->gDNA_extraction Analysis Sequencing / Mismatch Endonuclease Assay gDNA_extraction->Analysis Validation Functional Assays / Western Blot Analysis->Validation Low_Efficiency_Troubleshooting Start Low Editing Efficiency Check_sgRNA Is the sgRNA design optimal? Start->Check_sgRNA Check_Delivery Is the delivery method efficient? Check_sgRNA->Check_Delivery Yes Redesign_sgRNA Redesign and test multiple sgRNAs Check_sgRNA->Redesign_sgRNA No Check_Cas9 Is the Cas9 active? Check_Delivery->Check_Cas9 Yes Optimize_Delivery Optimize delivery protocol Check_Delivery->Optimize_Delivery No Check_Cells Is the cell line permissive to editing? Check_Cas9->Check_Cells Yes Validate_Cas9 Validate Cas9 with a positive control Check_Cas9->Validate_Cas9 No Test_Another_Cell_Line Test on a different cell line Check_Cells->Test_Another_Cell_Line No Success Improved Efficiency Check_Cells->Success Yes Redesign_sgRNA->Check_Delivery Optimize_Delivery->Check_Cas9 Validate_Cas9->Check_Cells Test_Another_Cell_Line->Success

References

Ttk20 Plasmid Cloning and Expression Vector Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to a plasmid or expression vector named "Ttk20" is not publicly available. The following troubleshooting guide provides general principles and protocols applicable to a wide range of plasmid cloning and expression systems. Researchers using the Ttk20 vector should adapt these recommendations to their specific plasmid features and experimental context.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during plasmid cloning and protein expression experiments.

Section 1: Plasmid Cloning and Transformation

This section addresses common issues arising during the initial stages of cloning your gene of interest into the expression vector and subsequent transformation into a host organism.

Frequently Asked Questions (FAQs) - Cloning and Transformation

Q1: Why am I getting no or very few colonies after transformation?

A1: This is a common issue that can stem from several factors throughout the cloning workflow. A systematic check of each step is crucial for troubleshooting.

Possible Causes and Solutions:

  • Inefficient Ligation: The process of joining your gene of interest (insert) with the vector can be suboptimal.

    • Vector to Insert Ratio: An improper molar ratio of vector to insert can hinder ligation. A common starting point is a 1:3 molar ratio, but this may require optimization.[1]

    • Ligation Reaction Conditions: Ensure the ligation buffer is properly thawed and mixed. The reaction temperature and incubation time are also critical; while room temperature for 1-2 hours can work, ligation at 16°C overnight often yields better results.[2]

    • Inactive Ligase: The T4 DNA ligase may have lost activity due to improper storage or multiple freeze-thaw cycles.

  • Poor Quality or Incorrect DNA: The starting DNA materials may be compromised.

    • Incomplete Restriction Digest: If your vector or insert is not fully digested, ligation will be inefficient. Verify complete digestion by running a small sample on an agarose (B213101) gel.[2]

    • DNA Degradation: Repeated freeze-thaw cycles or nuclease contamination can degrade your DNA. Visualize your DNA on an agarose gel to check for integrity.

    • PCR Product Issues: If your insert is a PCR product, ensure it has the correct overhangs for your cloning strategy (e.g., A-overhangs for TA cloning).[3][4] Using a high-fidelity polymerase is also recommended to minimize mutations.[1][5]

  • Low Transformation Efficiency: The competent cells may not be taking up the plasmid effectively.

    • Competent Cell Viability: The health of your competent cells is paramount. Their efficiency can decrease with improper storage or handling. It's advisable to test the transformation efficiency with a control plasmid (e.g., pUC19).[6]

    • Heat Shock Step: The duration and temperature of the heat shock are critical and specific to the competent cells being used.[7]

    • DNA Concentration: Too much or too little DNA can lower transformation efficiency. Generally, 10 pg to 100 ng of plasmid DNA is recommended for transformation.[6][7]

  • Selection Issues:

    • Incorrect Antibiotic: Ensure you are using the correct antibiotic for your vector's resistance gene and at the appropriate concentration.

    • Plates are too old: Antibiotics on agar (B569324) plates can degrade over time. Use freshly prepared plates.

G Start Low or No Colonies Check_Ligation Check Ligation Reaction Start->Check_Ligation Check_DNA Verify DNA Quality Start->Check_DNA Check_Transformation Assess Transformation Efficiency Start->Check_Transformation Check_Selection Review Selection Conditions Start->Check_Selection Ligation_Ratio Optimize Vector:Insert Ratio (1:1, 1:3, 3:1) Check_Ligation->Ligation_Ratio Ligation_Conditions Verify Ligation Buffer, Temperature, and Time Check_Ligation->Ligation_Conditions DNA_Digest Confirm Complete Restriction Digest Check_DNA->DNA_Digest DNA_Integrity Check DNA Integrity on Gel Check_DNA->DNA_Integrity Transformation_Control Perform Control Transformation (e.g., pUC19) Check_Transformation->Transformation_Control Competent_Cells Use Fresh/High-Efficiency Competent Cells Check_Transformation->Competent_Cells Antibiotic_Check Confirm Correct Antibiotic and Concentration Check_Selection->Antibiotic_Check Plate_Check Use Fresh Plates Check_Selection->Plate_Check Success Successful Transformation Ligation_Ratio->Success Ligation_Conditions->Success DNA_Digest->Success DNA_Integrity->Success Transformation_Control->Success Competent_Cells->Success Antibiotic_Check->Success Plate_Check->Success

Fig. 2: Decision tree for troubleshooting common protein expression problems.
Experimental Protocol - Protein Expression Analysis

Protocol 4: Small-Scale Protein Expression Trial

  • Inoculate a single colony of your expression strain containing the Ttk20 plasmid into 5 mL of LB medium with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of ~0.1.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Remove a 1 mL "uninduced" sample and centrifuge to pellet the cells. Store the pellet at -20°C.

  • Induce the remaining culture with the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).

  • Incubate for another 3-4 hours at 37°C, or overnight at a lower temperature (e.g., 18°C).

  • Harvest a 1 mL "induced" sample and pellet the cells.

  • Resuspend both the "uninduced" and "induced" cell pellets in 100 µL of SDS-PAGE sample buffer.

  • Boil for 5-10 minutes.

  • Analyze 10-15 µL of each sample by SDS-PAGE to look for a band of the expected molecular weight in the induced sample.

Quantitative Data Summary: Optimizing Induction Conditions

ParameterRange to TestPotential Outcome
Induction Temperature 16°C, 25°C, 30°C, 37°CLower temperatures may increase solubility [8]
IPTG Concentration 0.01 mM, 0.1 mM, 0.5 mM, 1.0 mMLower concentrations can reduce toxicity and improve folding [9]
Induction Time 2h, 4h, 6h, Overnight (at lower temp)Longer times may increase yield, but also degradation
OD₆₀₀ at Induction 0.4, 0.6, 0.8, 1.00.6-0.8 is generally optimal for healthy cell culture [8]

References

Validation & Comparative

Comparative Analysis of ZBTB20 and Other BTB-Zinc Finger Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The BTB (Broad-Complex, Tramtrack and Bric-à-brac) or POZ (Poxvirus and Zinc finger) domain combined with C2H2-type zinc finger (ZF) motifs defines the large and functionally diverse ZBTB family of transcription factors.[1] These proteins are critical regulators of a vast array of cellular processes, acting primarily as transcriptional repressors.[2] Their modular architecture, with the N-terminal BTB/POZ domain mediating protein-protein interactions and the C-terminal zinc fingers directing sequence-specific DNA binding, allows for a wide range of biological functions.[1][3]

This guide provides a comparative analysis of Zinc finger and BTB domain-containing protein 20 (ZBTB20) against other well-characterized members of the BTB-zinc finger family: Promyelocytic Leukemia Zinc Finger (PLZF), GAGA Factor (GAF), and BACH2. We focus on their structural distinctions, functional roles, associated signaling pathways, and the experimental methodologies used to characterize them.

Structural and Functional Overview

ZBTB proteins share a common domain architecture but exhibit significant functional diversity. The BTB/POZ domain facilitates homodimerization and heterodimerization, as well as the recruitment of transcriptional co-repressor complexes.[1] The number and sequence of the C2H2-type zinc finger domains determine the DNA-binding specificity of each protein.[3]

BTB_ZFP_Function cluster_protein BTB-Zinc Finger Protein Monomer cluster_dimer Functional Dimer BTB BTB/POZ Domain ZF Zinc Finger Domains BTB_dimer BTB Dimerization ZF_dimer DNA Binding Corepressor Co-repressor Complex (e.g., NCoR, SMRT) BTB_dimer->Corepressor Recruits DNA Target Gene Promoter ZF_dimer->DNA Binds Transcription Transcriptional Repression Corepressor->Transcription

FeatureZBTB20PLZF (ZBTB16)GAGA Factor (GAF/Trl)BACH2
Aliases DPZF, HOF, ZNF288Zfp145Trithorax-like (Trl)BTBD25
Structure N-terminal BTB domain, 5 C2H2-type ZF domains.[2]N-terminal BTB/POZ domain, 9 Krüppel-type ZF domains.[4][5]N-terminal BTB/POZ domain, a single C2H2-type ZF, Gln-rich C-terminus.[6][7][8]N-terminal BTB/POZ domain, C-terminal bZip_Maf domain.[9]
Primary Function Transcriptional Repressor.[2][10]Transcriptional Repressor.[4][5]Transcriptional Activator/Anti-repressor.[7]Transcriptional Repressor/Activator (context-dependent).[11][12]
Key Biological Roles Innate immunity, glucose homeostasis, neurogenesis, cancer pathogenesis.[2][10][13]Hematopoiesis, spermatogenesis, limb development, tumor suppression.[4][5]Chromatin remodeling, gene activation, developmental regulation.[6][7]Immune cell differentiation (B and T cells), apoptosis, oxidative stress response.[9][14]
Dimerization Mediated by BTB domain.Forms obligate homodimers via BTB/POZ domain.[15]Forms homo-oligomers and hetero-oligomers with other BTB proteins via BTB/POZ domain.[7][16]Forms homo- and hetero-oligomers with MAZR via BTB domain.[17]

Comparative Performance and Experimental Data

The functional output of BTB-zinc finger proteins is intimately linked to their DNA binding affinity and specificity, as well as their protein-protein interactions.

The affinity of a zinc finger protein for its target DNA sequence is a critical determinant of its biological efficacy.[18] This is often quantified by the dissociation constant (Kd), with lower values indicating higher affinity. While specific Kd values for the native proteins discussed here are dispersed throughout the literature, studies on engineered zinc finger proteins demonstrate the range of affinities that can be achieved and measured.

Protein/ComplexTarget DNA SequenceDissociation Constant (Kd)Experimental Method
Engineered ZFP (QNK-QDK-RHR)5'-GGC GCG GAG-3'1.7 ± 0.4 nMFluorescence Anisotropy
Engineered ZFP (QNK-QDK-RHR)5'-GGC GCG GCG-3' (1 bp mismatch)730 ± 80 nMFluorescence Anisotropy
Engineered ZFP (RHR-QDK-QNK)5'-GAG GCG GCG-3'16 ± 3 nMFluorescence Anisotropy
Kaiso-like Zinc Fingers (ZBTB4)Methylated DNA ProbeBinding Observed (Not Quantified)Gel Retardation Assay
Kaiso-like Zinc Fingers (ZBTB38)Methylated DNA ProbeBinding Observed (Not Quantified)Gel Retardation Assay
Data for engineered Zinc Finger Proteins (ZFPs) are presented to illustrate typical affinity values and the impact of sequence specificity.[19] Data for ZBTB4 and ZBTB38 show qualitative binding to methylated DNA.[20]

A key function of ZBTB20 is its role in the Toll-like receptor (TLR) signaling pathway, which is central to the innate immune response.[10][13] Upon TLR activation, ZBTB20 acts to promote the full activation of NF-κB. It achieves this by directly binding to the promoter of the IκBα gene (NFKBIA), a primary inhibitor of NF-κB, and repressing its transcription.[10][13] The resulting lower levels of IκBα protein lead to sustained NF-κB activity and enhanced production of pro-inflammatory cytokines.[10]

ZBTB20_Pathway

Key Experimental Protocols

Characterizing the function of BTB-zinc finger proteins involves assessing their DNA-binding capabilities and identifying their interaction partners.

EMSA is used to detect protein-DNA interactions in vitro. This protocol is adapted from methods used to study ZBTB protein binding.[21][22]

Objective: To determine if a ZBTB protein binds to a specific DNA sequence.

Methodology:

  • Probe Preparation: A short DNA oligonucleotide (20-50 bp) containing the putative binding site is synthesized. The probe is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Protein Expression and Purification: The ZBTB protein or its DNA-binding domain is expressed (e.g., in E. coli or mammalian cells) and purified.

  • Binding Reaction: The labeled DNA probe is incubated with the purified protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactivity) or imaged (for fluorescence). A "shift" in the migration of the labeled probe (a band that moves slower than the free probe) indicates a protein-DNA complex has formed.

EMSA_Workflow

Co-IP is a gold-standard technique to identify and validate protein-protein interactions within a cell.[23] It is ideal for studying the interactions mediated by the BTB/POZ domain.

Objective: To determine if a ZBTB protein interacts with a suspected partner protein (e.g., a co-repressor) in vivo.

Methodology:

  • Cell Lysis: Cells expressing the proteins of interest are harvested and lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets the "bait" protein (e.g., the ZBTB protein).

  • Complex Capture: Protein A/G beads are added to the lysate. These beads bind to the antibody, capturing the entire immune complex (antibody, bait protein, and any interacting "prey" proteins).

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting "prey" protein. Detection of the prey protein confirms the interaction.

CoIP_Workflow

References

Functional Comparison of Tramtrack (Ttk) Orthologs in Diverse Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of Tramtrack (Ttk) protein orthologs across various insect species. The information is supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.

The tramtrack (ttk) gene, encoding a BTB/POZ domain-containing transcriptional repressor, is a critical regulator of development and cell fate determination in insects. While extensively studied in the model organism Drosophila melanogaster, recent research has begun to elucidate the functions of its orthologs in other insect species, revealing both conserved and divergent roles. This guide synthesizes the current understanding of Ttk20 orthologs, presenting a functional comparison across different insect orders.

Quantitative Functional Data of Ttk Orthologs

The following tables summarize the known functions and experimental data related to the knockdown or mutation of ttk orthologs in various insect species.

SpeciesOrtholog ID (if available)Experimental ApproachPhenotype/FunctionQuantitative DataReference(s)
Drosophila melanogaster (Diptera)CG1856Genetic mutants, Overexpression, RNAiRepresses neural fate, crucial for eye and tracheal development, regulates cell cycle.[1][2] Two isoforms, Ttk69 and Ttk88, have distinct and overlapping functions.[3][4][5]-[1][2][3][4][5]
Camponotus floridanus (Hymenoptera)-ChIP-seq, RNA-seqDetermines worker caste identity by repressing major worker-specific genes in minor workers.-
Nilaparvata lugens (Hemiptera)-RNAiEssential for male reproductive development and spermatogenesis.[6] Affects courtship behavior.[6]RNAi-mediated knockdown resulted in an 80% reduction in ttk expression, leading to an 8-89% reduction in the volume of testes, vas deferens, and accessory glands, a 51-69% decrease in sperm count, and a 60-85% reduction in sperm motility.[6] The hatching rate of eggs fertilized by treated males decreased by 73%.[6][6]
Tribolium castaneum (Coleoptera)-RNAiAccelerates larval development and reduces fecundity.[6]-[6]

Expression Profiles of Ttk Orthologs in Other Insect Species

While functional studies are limited in some species, transcriptomic data provide insights into the potential roles of Ttk orthologs based on their expression patterns.

SpeciesTtk Ortholog ExpressionImplied FunctionReference(s)
Apis mellifera (Hymenoptera)Differentially expressed in the brains of queens exposed to pesticides during development.[7] Transcriptome data from different castes and developmental stages are available.[8][9][10][11]Potential role in neurodevelopment and response to environmental stressors.[7][8][9][10][11]
Aedes aegypti (Diptera)Expressed in antennae and its expression is regulated during the gonotrophic cycle.[12][13][14][15][16][17]Potential involvement in sensory processes and reproductive behavior.[12][13][14][15][16][17]

Signaling Pathways Involving Ttk

In Drosophila melanogaster, Ttk is integrated into several key signaling pathways that regulate development. The following diagrams illustrate these interactions.

Ttk_Signaling_Pathway cluster_0 EGFR Signaling cluster_1 Notch Signaling cluster_2 Ttk Regulation cluster_3 Downstream Targets EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Ttk Ttk ERK->Ttk Sina_Ebi_Phyl Sina/Ebi/Phyl (E3 Ubiquitin Ligase) ERK->Sina_Ebi_Phyl Notch Notch SuH Su(H) Notch->SuH SuH->Ttk Yan Yan Ttk->Yan Neural_Genes Neural Differentiation Genes Ttk->Neural_Genes lz lozenge (lz) Ttk->lz Sina_Ebi_Phyl->Ttk Degradation Degradation Degradation pros prospero (pros) lz->pros

Ttk regulation by EGFR and Notch signaling pathways in Drosophila.

Ttk_Interaction_Network Ttk Ttk GAGA GAGA (Trithorax-like) Ttk->GAGA interacts with (BTB/POZ domain) Mep1 Mep-1 (NuRD complex) Ttk->Mep1 interacts with eve even-skipped (eve) Promoter Ttk->eve represses GAGA-mediated activation ftz fushi tarazu (ftz) Promoter Ttk->ftz represses GAGA->eve activates

References

Validating Tramtrack (Ttk) Mutant Phenotypes in Drosophila melanogaster through Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of developmental genetics, the validation of gene function through rigorous experimentation is paramount. The Drosophila melanogaster gene tramtrack (ttk), encoding a crucial transcriptional repressor, presents a compelling case study. Ttk is a pleiotropic gene, influencing a wide array of developmental processes, from cell fate determination in the nervous system to the morphogenesis of the tracheal system. Mutations in ttk lead to distinct and observable phenotypes. However, to definitively attribute these phenotypes to the loss of ttk function and not to off-target effects of mutagenesis, rescue experiments are indispensable. This guide provides a comparative overview of ttk mutant phenotypes and the experimental data from rescue experiments designed to validate them. It is intended for researchers, scientists, and drug development professionals engaged in genetic research and the validation of gene function.

Ttk Mutant Phenotypes and Rescue: A Quantitative Comparison

The following tables summarize the observed phenotypes in ttk mutants and the extent to which these phenotypes are rescued by the reintroduction of a wild-type ttk transgene. The data is compiled from studies focusing on eye development and tracheal morphogenesis.

Table 1: Quantitative Analysis of Eye Phenotypes in ttk Mutants and Rescue Scenarios

Genotype/ConditionPhenotypeQuantitative Measurement (% of Normal Ommatidia)Alternative Allele CombinationQuantitative Measurement (% of Wild-Type Ommatidia)
Wild-Type Normal eye morphology100%N/AN/A
ttk1 homozygous Defective eye morphology with ectopic photoreceptors~50-60%[1]N/AN/A
ttk1 / ttkrM733 Defective eye morphology with ectopic photoreceptors65%[1]N/AN/A
ttk1 / ttk1e11 (Rescue combination) Largely normal eye morphologyUp to 94%[1]N/AN/A

Note: The data from Lai et al. represents an allelic complementation test which serves as a proxy for a rescue experiment, demonstrating that a functional copy of the gene can restore the wild-type phenotype.

Table 2: Qualitative and Quantitative Analysis of Tracheal Phenotypes in ttk Mutants and Rescue

Genotype/ConditionPhenotypeQualitative Description of Rescue
Wild-Type Well-formed, interconnected tracheal networkN/A
ttk mutant (ttkD2-50 or ttk1e11) - Absence of branch fusion in the dorsal trunk- Rudimentary tracheal branches- Defects in cell intercalationRestoration of terminal branch formation upon tracheal-specific ttk expression[2]
UAS-ttk driven by btl-GAL4 in ttk mutant background (Rescue) Rescued tracheal morphologyAdding ttk back to tracheal cells in ttk mutants rescued the cell intercalation defect[2][3]

Experimental Protocols

The validation of ttk mutant phenotypes through rescue experiments involves a series of established molecular and genetic techniques in Drosophila. Below are detailed methodologies for key experiments.

1. Generation of a UAS-Ttk Transgenic Rescue Construct

This protocol outlines the creation of a transgenic fly capable of expressing wild-type Ttk under the control of the GAL4/UAS system.

  • Vector Preparation : A full-length cDNA of the desired ttk isoform (e.g., ttk69) is cloned into a pUAST (Upstream Activation Sequence) vector. This places the ttk gene under the control of a UAS promoter, which is only active in the presence of the GAL4 transcriptional activator.

  • Microinjection : The pUAST-Ttk plasmid is purified and microinjected into Drosophila embryos of a host strain that allows for integration into the genome. This is often done by commercial services or specialized core facilities[4][5]. The injection mix typically includes a helper plasmid that provides the transposase for random integration or utilizes site-specific integration methods like the PhiC31 system for targeted insertion[4][5].

  • Selection and Establishment of Transgenic Lines : Progeny of the injected embryos are screened for successful integration of the transgene, usually identified by a marker gene on the plasmid (e.g., a fluorescent protein or a visible marker like white+). Positive lines are then crossed to establish stable transgenic stocks.

2. Performing the Rescue Experiment using the GAL4/UAS System

This protocol describes the genetic cross to express the UAS-Ttk transgene in a ttk mutant background.

  • Fly Stocks :

    • A fly line homozygous for a ttk mutant allele (e.g., ttk1e11).

    • A transgenic fly line carrying the UAS-ttk construct.

    • A GAL4 driver line that expresses GAL4 in the tissue of interest (e.g., GMR-GAL4 for the eye, or btl-GAL4 for the trachea).

  • Genetic Crosses : A series of genetic crosses are performed to generate progeny that are homozygous for the ttk mutation and also carry both the UAS-ttk transgene and the tissue-specific GAL4 driver.

  • Phenotypic Analysis : The progeny are then examined for the rescue of the mutant phenotype in the specific tissue where GAL4 is expressed.

3. Quantitative Analysis of Eye Phenotypes

This protocol details the methods for quantifying the morphological defects in the Drosophila eye.

  • Sample Preparation : Adult flies are collected and can be imaged directly using a stereomicroscope or prepared for sectioning and electron microscopy for higher resolution analysis[6].

  • Imaging : For external morphology, images of the adult eye are captured using a light microscope with a ring light to ensure even illumination[7]. For internal structure, transmission electron microscopy of eye sections is performed[6].

  • Quantification of Ommatidia :

    • Manual Counting : The number of normal and abnormal ommatidia can be counted directly from the images.

    • Computational Analysis : Software such as Flynotyper or EyeHex can be used for automated and unbiased quantification of ommatidial arrangement and eye size from images[7][8][9][10]. These tools provide a "phenotypic score" based on the disorderliness of the ommatidial array.

4. Quantitative Analysis of Tracheal Phenotypes

This protocol outlines the methods for measuring and quantifying the structure of the Drosophila tracheal system.

  • Sample Preparation : Drosophila embryos or larvae are fixed and stained with antibodies that mark the tracheal lumen or cell boundaries (e.g., anti-Crumbs, anti-DE-cadherin).

  • Imaging : Confocal microscopy is used to capture high-resolution images of the tracheal system in whole-mount embryos or larvae[11][12]. Live imaging can also be performed to observe the dynamics of tracheal development.

  • Morphometric Analysis :

    • Tube Dimensions : Image analysis software (e.g., ImageJ/Fiji) is used to measure the length and diameter of specific tracheal branches[11][13].

    • Branching and Fusion : The number of branches and the success rate of dorsal trunk fusion are quantified.

    • Cellular Analysis : The number and arrangement of cells within a branch can be counted to assess defects in cell intercalation[3].

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Ttk

The activity of Tramtrack is regulated by key developmental signaling pathways, including the Notch and Receptor Tyrosine Kinase (RTK) pathways. Ttk acts as a transcriptional repressor, and its function is often modulated through post-translational modifications or degradation.

Ttk_Signaling_Pathway cluster_RTK Receptor Tyrosine Kinase (RTK) Pathway cluster_Notch Notch Pathway RTK RTK (e.g., EGFR, Sevenless) Ras Ras RTK->Ras MAPK MAPK Ras->MAPK Ttk Ttk (Tramtrack) MAPK->Ttk Phosphorylation & Degradation Notch Notch Receptor SuH Su(H) Notch->SuH SuH->Ttk Transcriptional Regulation TargetGenes Target Genes (e.g., ftz, eve, photoreceptor development genes) Ttk->TargetGenes Repression

Signaling pathways upstream of Ttk.

Experimental Workflow for Ttk Rescue

The process of validating a ttk mutant phenotype with a rescue experiment follows a logical and systematic workflow, from the generation of the necessary genetic tools to the final quantitative analysis.

Ttk_Rescue_Workflow Construct 1. Generate UAS-Ttk Transgenic Construct Transgenesis 2. Create Transgenic Drosophila Line Construct->Transgenesis Crosses 3. Genetic Crosses with ttk Mutant and GAL4 Driver Transgenesis->Crosses Progeny 4. Collect Progeny of Different Genotypes Crosses->Progeny Phenotype 5. Phenotypic Analysis (Eye/Trachea) Progeny->Phenotype Quantify 6. Quantify Phenotypes Phenotype->Quantify Compare 7. Compare Mutant, Rescued, and Wild-Type Quantify->Compare

Workflow for a Ttk rescue experiment.

The study of the Tramtrack gene in Drosophila melanogaster exemplifies the importance of a multi-faceted approach to understanding gene function. The diverse and critical roles of Ttk in development are underscored by the distinct phenotypes observed in its mutants. Rescue experiments, by reintroducing a functional copy of the gene, provide the definitive evidence linking the gene to the phenotype. The combination of genetic manipulation, detailed phenotypic analysis, and quantitative data is essential for building a robust understanding of the molecular mechanisms that govern development. The methodologies and data presented in this guide offer a framework for the validation of ttk mutant phenotypes and can be adapted for the study of other genes with complex developmental roles.

References

A Researcher's Guide to Validating Ttk20 ChIP-seq Results with EMSA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to ChIP-seq and the Imperative of Validation

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and widely used technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins.[1][2] The method involves cross-linking proteins to DNA within a cell, shearing the chromatin, and using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[3][4][5] This DNA is then sequenced to map the protein's binding sites across the entire genome.[2][4]

While ChIP-seq provides invaluable genome-wide insights, it is crucial to validate the identified binding sites. The technique is susceptible to artifacts and false positives arising from factors such as antibody cross-reactivity, non-specific DNA precipitation, and biases in sequencing and data analysis.[6][7] Therefore, orthogonal validation using an independent method is a critical step to confirm the direct and specific interaction between the protein of interest, such as the putative transcription factor Ttk20, and the predicted DNA binding sequences. The Electrophoretic Mobility Shift Assay (EMSA) is a classic in vitro technique perfectly suited for this purpose.[8]

Comparing Validation Methods: EMSA vs. Alternatives

EMSA confirms the direct physical interaction between a protein and a specific DNA probe.[8][9] However, other methods can also be used to validate ChIP-seq findings. The choice of method depends on the specific research question, available resources, and the desired level of detail.

Feature Electrophoretic Mobility Shift Assay (EMSA) ChIP-qPCR Luciferase Reporter Assay
Principle Detects direct protein-DNA binding in vitro based on altered mobility in a non-denaturing gel.[9][10]Quantifies the enrichment of a specific DNA sequence in a ChIP sample relative to a control.[5]Measures the functional effect of a protein binding to a putative regulatory sequence in vivo.
Nature of Validation Direct physical interaction.In vivo association at a specific locus.In vivo functional consequence (transcriptional activation/repression).
Throughput Low to medium. Can be adapted for higher throughput.[11]High. Can test many target sites quickly.Low to medium. Requires cloning and cell transfection for each target.
Information Provided Confirms direct binding, binding specificity, and can estimate binding affinity.[9]Confirms enrichment of a target sequence in the cell population.Confirms that the binding site is part of a functional regulatory element.
Pros Gold standard for confirming direct protein-DNA interaction; relatively simple and fast.[9]Validates results in a cellular context; highly quantitative.Provides functional evidence of gene regulation.
Cons In vitro nature may not fully reflect cellular conditions; does not confirm in vivo occupancy.[12]Does not prove direct binding (could be part of a complex).Indirect measure of binding; susceptible to off-target effects in the cell.

Data Presentation: Integrating ChIP-seq and EMSA Results

Target Gene Promoter ChIP-seq Peak Score (Fold Enrichment) EMSA Result (Relative Binding Affinity) Validation Status
Gene A85.3+++ (High)Confirmed
Gene B52.1++ (Medium)Confirmed
Gene C15.6+ (Low)Confirmed
Gene D (Negative Control)1.2- (No Binding)Confirmed Negative
Gene E48.9- (No Binding)Not Confirmed

Visualizing the Validation Process and Biological Context

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using the DOT language to adhere to the specified formatting requirements.

cluster_pathway Hypothetical Ttk20 Activation Pathway Ligand External Signal Receptor Membrane Receptor Ligand->Receptor Kinase1 Kinase Cascade Receptor->Kinase1 Ttk20_inactive Inactive Ttk20 Kinase1->Ttk20_inactive Ttk20_active Active Ttk20 Ttk20_inactive->Ttk20_active Phosphorylation Nucleus Nucleus Ttk20_active->Nucleus Translocation

Caption: Hypothetical signaling pathway leading to the activation and nuclear translocation of the Ttk20 protein.

cluster_chip ChIP-seq: In Vivo Genome-Wide Screen cluster_emsa EMSA: In Vitro Direct Binding Validation A 1. Cross-link Ttk20 to DNA in cells B 2. Shear Chromatin A->B C 3. Immunoprecipitate Ttk20-DNA Complexes B->C D 4. Sequence DNA & Map Reads C->D E 5. Identify Potential Binding Sites (Peaks) D->E F 6. Synthesize DNA Probes for Peak Regions E->F Select high-confidence peaks H 8. Incubate Protein and Labeled Probe F->H G 7. Purify Ttk20 Protein G->H I 9. Run on Native Gel & Detect Shift H->I J 10. Confirm Direct Binding I->J

Caption: Workflow diagram illustrating the process from ChIP-seq peak identification to EMSA validation.

Start ChIP-seq identifies a putative Ttk20 binding site Hypothesis Hypothesis: Ttk20 binds directly to this DNA sequence Start->Hypothesis EMSA_exp Perform EMSA: Mix purified Ttk20 with labeled DNA probe Hypothesis->EMSA_exp Decision Is a band shift observed? EMSA_exp->Decision Conclusion_pos Conclusion: Direct binding is confirmed Decision->Conclusion_pos Yes Conclusion_neg Conclusion: No direct binding observed (Interaction may be indirect or a ChIP artifact) Decision->Conclusion_neg No

Caption: Logical diagram showing how EMSA is used to test the hypothesis of direct protein-DNA binding.

Experimental Protocols

Providing detailed and reproducible protocols is essential for rigorous scientific communication.

Protocol 1: Chromatin Immunoprecipitation (ChIP)

This protocol provides a general overview. Specific conditions, such as cell number and antibody concentration, should be optimized for the Ttk20 protein.[7]

  • Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.[4] Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.[4][5]

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to Ttk20. A parallel sample with a non-specific IgG antibody should be used as a negative control.

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the Ttk20-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.[5]

  • DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.[5]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.[2][4]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes a non-radioactive EMSA for validating a specific Ttk20 binding site.

  • Probe Design and Labeling:

    • Synthesize complementary oligonucleotides (30-50 bp) corresponding to the putative Ttk20 binding site identified by ChIP-seq.

    • Anneal the oligos to form a double-stranded DNA probe.

    • Label the probe with a non-radioactive tag, such as biotin (B1667282) or a fluorescent dye (e.g., Cy5).[8][10][13]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in a final volume of 20 µL: purified recombinant Ttk20 protein, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, binding buffer (containing Tris-HCl, KCl, MgCl2, glycerol), and the labeled probe.

    • Prepare control reactions: a probe-only lane (no protein) and a competition reaction containing a 100-fold molar excess of unlabeled ("cold") probe to demonstrate specificity.[13]

    • Incubate the reactions for 20-30 minutes at room temperature.[10]

  • Electrophoresis:

    • Load the samples onto a native (non-denaturing) polyacrylamide gel.[9][10]

    • Run the gel in a cold buffer (e.g., 0.5x TBE) at a constant voltage until the loading dye has migrated sufficiently down the gel.[10]

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin, or direct fluorescence imaging for a fluorescent dye).

    • A "shift" in the mobility of the labeled probe in the presence of Ttk20, which disappears in the presence of the cold competitor, confirms a specific protein-DNA interaction.[13]

Conclusion

Validating ChIP-seq results is a non-negotiable step in the study of transcription factor biology. While ChIP-seq excels at providing a genome-wide map of potential protein-DNA interactions in vivo, EMSA offers a robust and direct method to confirm the physical interaction between a protein and its putative DNA binding site in vitro.[8][11] By combining the strengths of these two powerful techniques and carefully comparing their quantitative outputs, researchers can confidently delineate the direct regulatory targets of transcription factors like Ttk20, paving the way for a deeper understanding of gene regulatory networks.

References

Comparative Transcriptomic Analysis: Wild-Type vs. Tbx20 Mutant Brains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic landscape in wild-type versus Tbx20 mutant brains, focusing on the role of the T-Box transcription factor Tbx20 in neural development. The data presented here is based on studies investigating the genetic program regulated by Tbx20, particularly in the context of cranial motor neuron migration.

Data Presentation

The loss of Tbx20 function has been shown to result in the coordinate downregulation of multiple components of the planar cell polarity (PCP) pathway. This pathway is crucial for the proper migration of neurons during embryonic development. The following table summarizes the genes identified as being downregulated in Tbx20 mutant mice.

Gene SymbolGene NamePathway AssociationOrganism
Fzd7Frizzled class receptor 7Planar Cell PolarityMouse
Wnt11Wnt family member 11Planar Cell PolarityMouse
Prickle1Prickle planar cell polarity protein 1Planar Cell PolarityMouse
Vangl1VANGL planar cell polarity protein 1Planar Cell PolarityMouse
Vangl2VANGL planar cell polarity protein 2Planar Cell PolarityMouse

Experimental Protocols

The findings are primarily based on studies utilizing conditional Tbx20-null mutant mice. Below are the key experimental methodologies employed.

1. Generation of Conditional Tbx20-Null Mutant Mice:

  • Targeting Vector: A targeting vector was designed to flank the Tbx20 gene with loxP sites.

  • Homologous Recombination: The targeting vector was introduced into embryonic stem (ES) cells, and cells with successful homologous recombination were selected.

  • Blastocyst Injection: The targeted ES cells were injected into blastocysts to generate chimeric mice.

  • Breeding: Chimeric mice were bred to establish a floxed Tbx20 allele line. To achieve neuron-specific deletion, these mice were crossed with a suitable Cre-driver line, such as one expressing Cre recombinase under a neuron-specific promoter.

2. In Situ Hybridization:

  • Tissue Preparation: Embryos were collected at specific developmental stages (e.g., E10.5 to E13.5), fixed in 4% paraformaldehyde, and cryoprotected.

  • Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes were synthesized for Tbx20 and the target genes (Fzd7, Wnt11, Prickle1, Vangl1, Vangl2).

  • Hybridization: The probes were hybridized to tissue sections or whole-mount embryos.

  • Detection: The hybridized probes were detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction.

3. Immunohistochemistry:

  • Antibodies: Primary antibodies against specific neuronal markers (e.g., Isl1, Phox2b) were used to identify branchiomotor and visceromotor neurons.

  • Staining: Tissue sections were incubated with primary antibodies, followed by fluorescently labeled secondary antibodies.

  • Imaging: Confocal microscopy was used to visualize the co-expression of Tbx20 with other neuronal markers.

Mandatory Visualization

Below are diagrams illustrating the affected signaling pathway and the experimental workflow.

Planar_Cell_Polarity_Pathway cluster_Tbx20 Tbx20 Regulation cluster_PCP Planar Cell Polarity Pathway Tbx20 Tbx20 Wnt11 Wnt11 Tbx20->Wnt11 Regulates Expression Fzd7 Fzd7 Tbx20->Fzd7 Regulates Expression Vangl1_2 Vangl1/2 Tbx20->Vangl1_2 Regulates Expression Prickle1 Prickle1 Tbx20->Prickle1 Regulates Expression Wnt11->Fzd7 Binds to Fzd7->Vangl1_2 Vangl1_2->Prickle1 Neuron_Migration Cranial Motor Neuron Migration Prickle1->Neuron_Migration Directs

Caption: Tbx20 regulation of the Planar Cell Polarity pathway.

Experimental_Workflow cluster_Animal_Model Animal Model Generation cluster_Analysis Transcriptomic and Phenotypic Analysis ES_Cells Embryonic Stem Cells Homologous_Recombination Homologous Recombination ES_Cells->Homologous_Recombination Targeting_Vector Tbx20 Targeting Vector Targeting_Vector->Homologous_Recombination Blastocyst_Injection Blastocyst Injection Homologous_Recombination->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding with Cre-line Chimeric_Mice->Breeding Mutant_Mice Conditional Tbx20 Mutant Breeding->Mutant_Mice Tissue_Collection Embryo Tissue Collection Mutant_Mice->Tissue_Collection In_Situ_Hybridization In Situ Hybridization Tissue_Collection->In_Situ_Hybridization Immunohistochemistry Immunohistochemistry Tissue_Collection->Immunohistochemistry Data_Analysis Data Analysis and Pathway Identification In_Situ_Hybridization->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: Workflow for generating and analyzing Tbx20 mutant mice.

Decoding the Rhythmic Expression of TTK: A Comparative Guide to Confirming its Temporal Window

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Methodologies to Define the Temporal Expression Window of the Cell Cycle-Associated Protein Kinase TTK.

The dual-specificity protein kinase TTK, a critical regulator of the mitotic spindle checkpoint, exhibits a dynamic expression pattern tightly coupled with cell cycle progression. Understanding the precise timing of its expression is paramount for elucidating its role in both normal cell division and tumorigenesis. This guide provides a comparative analysis of established molecular biology techniques to accurately determine the temporal expression window of TTK at both the mRNA and protein levels.

Comparing Methodologies for TTK Temporal Expression Analysis

Choosing the appropriate technique to monitor the temporal expression of TTK depends on the specific research question, available resources, and desired level of quantification and spatial resolution. Below is a comparison of commonly employed methods.

Technique Target Molecule Principle Temporal Resolution Throughput Quantitative? Advantages Disadvantages
Quantitative PCR (qPCR) mRNAReverse transcription followed by PCR amplification of cDNA with fluorescent detection.High (dependent on sampling frequency)HighYes (relative or absolute)Highly sensitive and specific; wide dynamic range.Indirectly measures protein levels; requires careful primer design and validation.
RNA Sequencing (RNA-Seq) mRNAHigh-throughput sequencing of the entire transcriptome.High (dependent on sampling frequency)Very HighYes (relative)Unbiased, genome-wide expression profiling; discovers novel transcripts.Computationally intensive; higher cost per sample compared to qPCR.
Western Blotting ProteinSeparation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies.Moderate (dependent on sampling frequency and protein stability)Low to MediumSemi-quantitativeDirectly measures protein levels; provides information on protein size and post-translational modifications.Lower sensitivity than nucleic acid-based methods; can be labor-intensive.
Immunohistochemistry (IHC) / Immunofluorescence (IF) ProteinIn situ detection of proteins in tissue sections or cells using specific antibodies.Low (typically static time points)MediumSemi-quantitative (IHC) to Quantitative (IF with image analysis)Provides spatial information on protein localization within tissues and cells.Can be subject to artifacts from tissue processing and antibody specificity issues.

Experimental Protocols

General Experimental Workflow for Time-Course Analysis

To determine the temporal expression window of TTK, a synchronized cell culture system is often employed. This allows for the collection of cell populations at specific phases of the cell cycle.

G cluster_0 Cell Synchronization cluster_1 Time-Course Sample Collection cluster_2 Downstream Analysis a Seed Cells b Apply Synchronizing Agent (e.g., serum starvation, nocodazole) a->b c Release from Synchronization b->c Washout d Collect Samples at Defined Time Points (e.g., 0h, 2h, 4h, 8h, 12h, 24h) c->d e RNA/Protein Extraction d->e f qPCR / RNA-Seq e->f g Western Blot / IHC/IF e->g h Data Analysis & Visualization f->h g->h

Fig. 1: General workflow for time-course analysis of TTK expression.
Quantitative PCR (qPCR) Protocol

  • RNA Extraction: At each time point, harvest cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for TTK and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for TTK and the reference gene at each time point. Calculate the relative expression of TTK using the ΔΔCt method, normalizing to the reference gene and a control time point (e.g., 0h).

Western Blotting Protocol
  • Protein Extraction: Lyse harvested cells from each time point in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for TTK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity for TTK and a loading control (e.g., β-actin, GAPDH) at each time point using densitometry software. Normalize the TTK signal to the loading control.

TTK in the Cell Cycle Signaling Pathway

The expression of TTK is tightly regulated within the cell cycle, peaking during the G2 and M phases. It plays a crucial role in the spindle assembly checkpoint (SAC), a signaling pathway that ensures proper chromosome segregation.

G cluster_cell_cycle cluster_ttk_expression cluster_sac Spindle Assembly Checkpoint (SAC) G1 G1 Phase S S Phase TTK_low Low G1->TTK_low G2 G2 Phase S->TTK_low M M Phase TTK_high High G2->TTK_high M->TTK_high TTK_node TTK TTK_high->TTK_node Peak expression enables SAC function MAD2 MAD2 TTK_node->MAD2 activates BUB1 BUB1 TTK_node->BUB1 activates APC_C APC/C MAD2->APC_C inhibits BUB1->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers

Fig. 2: Role of TTK expression in the Spindle Assembly Checkpoint.

Conclusion

Confirming the temporal expression window of TTK is a critical step in understanding its function in cell cycle regulation. Both nucleic acid-based methods like qPCR and RNA-Seq, and protein-based techniques such as Western blotting and immunohistochemistry, provide valuable insights. The choice of method should be guided by the specific experimental goals, with a combination of approaches often yielding the most comprehensive understanding of TTK's dynamic expression profile.

Navigating the Maze of Antibody Specificity: A Comparison Guide for Knockout-Validated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

The Gold Standard: Knockout Validation

Knockout validation utilizes gene-editing technologies like CRISPR-Cas9 to create cell lines that do not express the protein of interest.[1][3] A specific antibody should produce a clear signal in the wild-type (WT) cells but no signal in the KO cells.[3] This robust method provides the highest level of confidence in an antibody's specificity.[3]

Featured Antibody: Anti-Protein X (Clone APX-1)

This guide focuses on the cross-validation of a hypothetical antibody, "Anti-Protein X (Clone APX-1)," to demonstrate the validation process.

Performance Data of Anti-Protein X (Clone APX-1)

The specificity of Anti-Protein X (Clone APX-1) was assessed using Western Blot (WB) and Immunofluorescence (IF) on wild-type and Protein X knockout cell lines.

ApplicationWild-Type (WT) SignalKnockout (KO) SignalSpecificity
Western BlotStrong band at expected MWNo band at expected MWHigh
ImmunofluorescenceSpecific staining in cytoplasmNo specific stainingHigh
Comparison with Alternative Antibody: Anti-Protein X (Clone APX-2)

To provide a comprehensive evaluation, we compared Anti-Protein X (Clone APX-1) with an alternative antibody, "Anti-Protein X (Clone APX-2)."

ApplicationAnti-Protein X (Clone APX-1)Anti-Protein X (Clone APX-2)
Western Blot
Target Band Intensity (WT)++++++
Target Band Intensity (KO)-+/- (faint non-specific band)
Immunofluorescence
Specific Staining (WT)+++ (Cytoplasmic)++ (Cytoplasmic with some nuclear background)
Specific Staining (KO)-+ (low-level background)

Key: +++ (Strong), ++ (Moderate), + (Weak), - (None), +/- (Ambiguous)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Knockout Cell Line Generation

Protein X knockout cell lines were generated using CRISPR-Cas9 technology to introduce a frameshift mutation in the Protein X gene, leading to a complete loss of protein expression.[1]

Western Blotting
  • Lysate Preparation: Wild-type and Protein X KO cells were lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis: 20 µg of total protein per lane were separated on a 4-20% SDS-PAGE gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with Anti-Protein X (Clone APX-1) or Anti-Protein X (Clone APX-2) at a 1:1000 dilution in 5% BSA in TBST.

  • Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody at a 1:10,000 dilution.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence (IF)
  • Cell Seeding: Wild-type and Protein X KO cells were seeded on coverslips in a 24-well plate.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Cells were blocked with 5% goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Cells were incubated with Anti-Protein X (Clone APX-1) or Anti-Protein X (Clone APX-2) at a 1:500 dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells were incubated with an Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei were counterstained with DAPI, and coverslips were mounted on microscope slides.

  • Imaging: Images were acquired using a confocal microscope.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context of Protein X, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis WT Wild-Type (WT) Cells Lysate_WT WT Cell Lysate WT->Lysate_WT KO Knockout (KO) Cells Lysate_KO KO Cell Lysate KO->Lysate_KO SDS_PAGE SDS-PAGE Lysate_WT->SDS_PAGE Lysate_KO->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Experimental workflow for knockout validation by Western Blot.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds ProteinX Protein X RTK->ProteinX Activates Downstream1 Kinase A ProteinX->Downstream1 Phosphorylates Downstream2 Transcription Factor Y Downstream1->Downstream2 Activates Nucleus Nucleus Downstream2->Nucleus Translocates to Response Cell Proliferation Nucleus->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway involving Protein X.

Conclusion

The data presented in this guide unequivocally demonstrates the superior specificity of Anti-Protein X (Clone APX-1) as validated by knockout experiments. In contrast, Anti-Protein X (Clone APX-2) exhibited some off-target binding, which could lead to ambiguous results. For researchers requiring the highest level of confidence in their findings, choosing an antibody that has been rigorously validated using knockout technology is essential. This guide provides a framework for evaluating and comparing antibody specificity, empowering researchers to select the most reliable tools for their studies.

References

Safety Operating Guide

Personal protective equipment for handling Ttk21

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Ttk21 (N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide), a small molecule activator of p300/CBP histone acetyltransferase. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound.

Core Safety Data

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

The following table summarizes the key safety information for this compound.

Hazard ClassificationRating/StatementSource
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Primary Hazard Water Hazard Class 1: Slightly hazardous for water[1]
First Aid: Skin Contact Generally the product does not irritate the skin.[1]
First Aid: Eye Contact Rinse opened eye for several minutes under running water.[1]
First Aid: Inhalation Supply fresh air; consult doctor in case of complaints.[1]

Personal Protective Equipment (PPE) and Handling

While this compound is not classified as hazardous, it is prudent to follow standard laboratory procedures and wear appropriate personal protective equipment.

Recommended Personal Protective Equipment:
  • Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent direct skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling Procedures:
  • Preparation: Before handling, ensure you have reviewed the Safety Data Sheet and are familiar with the location of safety equipment, including eyewash stations and safety showers.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a well-ventilated area. While a chemical fume hood is not explicitly required by the SDS, it is considered best practice for handling any powdered chemical to minimize inhalation risk.

  • Solution Preparation: this compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2] When preparing solutions, add the solvent to the solid to minimize dust generation.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

The primary environmental concern noted in the Safety Data Sheet is that this compound is classified as "Water Hazard Class 1," meaning it is slightly hazardous for water.[1]

  • Waste Collection: All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and solutions, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Do not dispose of this compound or its solutions down the drain.[1] Follow your institution's and local regulations for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemicals with a slight water hazard classification.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Ttk21_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review this compound SDS b Locate Safety Equipment (Eyewash, Shower) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh Solid this compound (Well-ventilated area) c->d Proceed to Handling e Prepare Solution (Add solvent to solid) d->e f Collect all this compound waste (solid, liquid, consumables) e->f i Clean work area and wash hands thoroughly e->i g Store in sealed, labeled hazardous waste container f->g h Consult EHS for disposal (Do not pour down drain) g->h

Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.